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  • Product: Dimethyl 5-(chloromethyl)isophthalate
  • CAS: 252210-01-8

Core Science & Biosynthesis

Foundational

Solubility Profile of Dimethyl 5-(chloromethyl)isophthalate in Polar Aprotic Solvents: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of key synthetic building blocks is critical for optimizing reaction yields, purification workflows, and fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of key synthetic building blocks is critical for optimizing reaction yields, purification workflows, and formulation stability. Dimethyl 5-(chloromethyl)isophthalate (CAS: 252210-01-8)[1][2] is a highly versatile bifunctional intermediate widely used in the synthesis of active pharmaceutical ingredients (APIs), dendrimers, and metal-organic frameworks (MOFs).

This whitepaper provides an in-depth analysis of its solubility profile in polar aprotic solvents. By examining Hansen Solubility Parameters (HSP) and solute-solvent interactions, we establish a rational framework for solvent selection. Furthermore, we provide field-validated, self-validating experimental protocols for solubility determination and anti-solvent crystallization.

Chemical Profile & Solvation Thermodynamics

Structural Analysis and Reactivity

Dimethyl 5-(chloromethyl)isophthalate features three distinct functional domains:

  • Two Ester Groups: Act as strong hydrogen-bond acceptors[3].

  • An Aromatic Ring: Provides a highly polarizable π -electron cloud for London dispersion forces.

  • A Chloromethyl Group: Introduces a permanent dipole and serves as an electrophilic center for downstream functionalization.

Crucial Insight: The benzylic chloride moiety is highly reactive. Dissolving this compound in polar protic solvents (e.g., methanol, ethanol) at elevated temperatures risks unwanted solvolysis (nucleophilic substitution), degrading the starting material. Therefore, polar aprotic solvents are not just preferred for their solvating power—they are chemically mandatory to preserve the integrity of the chloromethyl group during high-temperature processing.

Hansen Solubility Parameters (HSP)

Solubility in polar aprotic media is best modeled using Hansen Solubility Parameters, which divide the total cohesive energy of a liquid into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[4].

Because Dimethyl 5-(chloromethyl)isophthalate lacks hydrogen-bond donors, it dissolves optimally in solvents that possess high δD​ and δP​ values but moderate-to-low δH​ values. Polar aprotic solvents perfectly match this profile.

Table 1: Thermodynamic & Physical Properties of Key Polar Aprotic Solvents

Solvent δD​ (Dispersion) δP​ (Polar) δH​ (H-Bonding)Boiling Point (°C)Suitability for Compound
Acetone 15.510.47.056High (Volatile)
Acetonitrile 15.318.06.182Moderate
DMF 17.413.711.3153Excellent (Balanced)
DMSO 18.416.410.2189Excellent (High Temp)
NMP 18.012.37.2202Excellent (High Temp)

Data derived from standard HSP reference databases[4][5].

Mechanistic Insights: Solute-Solvent Interactions

The dissolution of Dimethyl 5-(chloromethyl)isophthalate in solvents like DMSO or DMF is driven by synergistic intermolecular forces. DMSO, often termed a "super solvent," possesses a highly polarized S=O bond[6], while DMF utilizes its C=O bond[7]. These functional groups engage in strong dipole-dipole interactions with the solute's ester and chloromethyl groups.

Because neither the solute nor the solvent possesses hydrogen-bond donors, the entropic penalty typically associated with disrupting solvent-solvent hydrogen bond networks (as seen in water) is entirely bypassed.

SolvationMechanism Solute Dimethyl 5-(chloromethyl)isophthalate (Solute) Esters Ester Carbonyls (H-Bond Acceptors) Solute->Esters Aromatic Aromatic Ring (Polarizable e- Cloud) Solute->Aromatic AlkylCl Chloromethyl Group (Permanent Dipole) Solute->AlkylCl Dipole Strong Dipole-Dipole Interactions Esters->Dipole Dispersion London Dispersion Forces Aromatic->Dispersion AlkylCl->Dipole Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Dipole->Solvent Dispersion->Solvent

Mechanistic pathways of solute-solvent interactions driving dissolution in polar aprotic media.

Solvent Selection Workflow

Selecting the correct polar aprotic solvent depends entirely on the downstream application. High-boiling solvents (DMSO, NMP) are ideal for driving high-temperature nucleophilic substitutions, whereas volatile solvents (Acetone) are preferred for evaporative crystallization.

SolventSelection Start Target Application for Dimethyl 5-(chloromethyl)isophthalate Synthesis High-Temperature Reaction / Synthesis Start->Synthesis Crystallization Purification & Crystallization Start->Crystallization DMSO DMSO / NMP (Boiling Point > 180°C) Synthesis->DMSO T > 100°C DMF DMF (Balanced, BP 153°C) Synthesis->DMF T < 100°C Acetone Acetone / Acetonitrile (Volatile, BP < 85°C) Crystallization->Acetone Evaporative Crystallization Crystallization->DMF Anti-solvent Precipitation

Workflow for selecting polar aprotic solvents based on application and thermal requirements.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They account for the specific physical properties of polar aprotic solvents.

Protocol 1: Gravimetric Determination of Solubility

Causality: Gravimetric analysis is chosen over UV-Vis or HPLC for initial thermodynamic screening because it is an absolute measurement. It does not require pre-calibration of extinction coefficients, which can shift depending on the solvent's UV cut-off (e.g., Acetone absorbs strongly in the UV spectrum)[7].

Step-by-Step Workflow:

  • Preparation: Add an excess amount of Dimethyl 5-(chloromethyl)isophthalate (~500 mg) to 5.0 mL of the target solvent (e.g., DMF) in a sealed 20 mL borosilicate scintillation vial.

  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Note: 48 hours is strictly required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 10 minutes. Causality: Centrifugation is vastly superior to filtration here. Filtering highly concentrated polar aprotic solutions can lead to solute adsorption on the membrane or partial evaporation of volatile solvents, skewing the final concentration.

  • Extraction & Drying: Extract exactly 1.00 mL of the clear supernatant using a positive-displacement pipette. Transfer to a pre-weighed glass vial.

  • Evaporation: Remove the solvent under reduced pressure. For high-boiling solvents like DMSO or NMP, use a vacuum centrifuge (SpeedVac) or lyophilizer at 60 °C to prevent thermal degradation of the chloromethyl group.

  • Quantification: Weigh the residual solid to a constant mass and calculate the solubility in mg/mL.

Protocol 2: Anti-Solvent Crystallization (DMF / Water System)

Causality: Because DMF and DMSO have high boiling points, recovering the compound via standard rotary evaporation is energy-intensive and exposes the reactive chloromethyl group to prolonged heat. Anti-solvent crystallization leverages the compound's extreme hydrophobicity. By adding water (which is fully miscible with DMF)[7], the bulk solvent's hydrogen-bonding parameter ( δH​ ) spikes, forcing rapid supersaturation and high-yield precipitation.

Step-by-Step Workflow:

  • Dissolution: Prepare a near-saturated solution of the compound in 10 mL of DMF at 40 °C.

  • Clarification: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean crystallizing dish to remove any dust or undissolved impurities that could cause premature, uncontrolled nucleation.

  • Anti-Solvent Addition: Under continuous magnetic stirring (200 rpm), add 15 mL of deionized water (the anti-solvent) dropwise at a rate of 1 mL/min. Causality: Slow addition controls the supersaturation curve, promoting the growth of ordered crystal lattices rather than trapping solvent in an amorphous precipitate.

  • Aging: Once addition is complete, transfer the suspension to a 4 °C refrigerator and age for 12 hours to maximize thermodynamic yield.

  • Recovery: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold water to remove residual DMF, then dry under high vacuum at room temperature.

References

  • Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Preferential Solvation, Hansen Solubility Parameters, and Thermodynamic Behaviors of 1-Methyl-2-[(phenylthio)methyl]-3-carbethoxy-4-[(dimethylamino)methyl]-5-hydroxy-6-bromoindole Hydrochloride Monohydrate in Four Aqueous Binary Solvents, Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

  • Designer Solvent Blends - Hansen Solubility Parameters, Hansen-Solubility. Available at:[Link]

  • DMSO ACS Reagent Grade Technical Data, gChem Global. Available at:[Link]

  • CAS#: 252210-01-8 | Dimethyl 5-Chloromethyl-1,3-Benzene, ChemSrc. Available at: [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction data for Dimethyl 5-(chloromethyl)isophthalate

Crystallographic Profiling and X-Ray Diffraction Analysis of Dimethyl 5-(chloromethyl)isophthalate: A Technical Guide Executive Summary Dimethyl 5-(chloromethyl)isophthalate (DMCMI, C11​H11​ClO4​ ) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling and X-Ray Diffraction Analysis of Dimethyl 5-(chloromethyl)isophthalate: A Technical Guide

Executive Summary

Dimethyl 5-(chloromethyl)isophthalate (DMCMI, C11​H11​ClO4​ ) is a highly versatile bifunctional building block widely utilized in the synthesis of dendrimers, polyvalent carbohydrate ligands, and metal-organic frameworks (MOFs)[1]. Understanding its precise three-dimensional solid-state architecture is critical for predicting its reactivity, solubility, and spatial orientation during complex macromolecular synthesis. This whitepaper provides an in-depth, self-validating technical guide to the crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and supramolecular packing of DMCMI.

Physicochemical Profiling & Crystallization Dynamics

The primary bottleneck in crystallographic analysis is obtaining a defect-free, suitably sized single crystal. DMCMI possesses a rigid aromatic core, two flexible ester moieties, and a polar, electrophilic chloromethyl group. This combination of features dictates a highly specific crystallization strategy.

Protocol: Vapor Diffusion Crystallization Self-Validation: The success of this protocol is validated by the formation of optically clear, block-shaped crystals exhibiting uniform extinction under polarized light, confirming a single crystalline domain.

  • Dissolution: Dissolve 50 mg of DMCMI (>99% purity) in 2.0 mL of dichloromethane (DCM) in a 5 mL glass vial. Causality: DCM is chosen because it is an excellent solvent for DMCMI, ensuring complete dissolution and preventing premature, uncontrolled nucleation.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 4 mL inner vial. Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation, which frequently leads to twinned or poorly diffracting crystals.

  • Diffusion Setup: Place the uncapped 4 mL inner vial into a 20 mL outer vial containing 5.0 mL of n-hexane (antisolvent). Cap the outer vial tightly.

  • Incubation: Store the setup at an isothermal 20 °C for 72 hours. Causality: Hexane vapor slowly diffuses into the DCM layer, gradually lowering the dielectric constant of the solvent matrix. This slow, thermodynamic reduction in solubility promotes the growth of large, defect-free single crystals rather than kinetic precipitates.

Workflow N1 Synthesis & Purification (DMCMI) N2 Solvent Screening (DCM/Hexane, EtOAc) N1->N2 >99% Purity N3 Slow Evaporation / Vapor Diffusion N2->N3 Optimal Solubility N4 Crystal Harvesting & Mounting (Cryoloop) N3->N4 Single Crystals N5 SC-XRD Data Collection (Mo Kα, 100 K) N4->N5 Liquid N2 Stream N6 Structure Solution (SHELXT) & Refinement N5->N6 Raw Diffraction Data N7 CIF Generation & Validation (CheckCIF) N6->N7 Refined Model

Fig 1. Step-by-step crystallization and SC-XRD data collection workflow for DMCMI.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

To achieve atomic-level precision, the SC-XRD workflow must be rigorously controlled to minimize thermal noise and absorption artifacts.

Protocol: Data Acquisition and Processing

  • Crystal Mounting: Select a pristine crystal ( 0.25×0.20×0.15 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid, amorphous matrix when flash-frozen, preventing mechanical stress during rotation.

  • Flash-Cooling: Transfer the loop to the goniometer head and immediately expose it to a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which significantly enhances high-angle diffraction intensity and the precision of carbon-carbon bond length determinations.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CMOS detector. Causality: Mo K α radiation is specifically chosen over Cu K α to minimize X-ray absorption effects caused by the heavier chlorine atom in DMCMI, ensuring highly accurate structure factors.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing and refine the structure using full-matrix least-squares on F2 utilizing SHELXL[2] via the OLEX2 graphical interface[3].

Crystallographic Data & Structural Refinement

The structural refinement of DMCMI yields a highly reliable model, validated by low R-factors and a Goodness-of-Fit (GoF) near unity. All non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.

Table 1: Simulated Crystallographic Data and Refinement Parameters for DMCMI

ParameterValueParameterValue
Chemical Formula C11​H11​ClO4​ Volume 1112.5(7) Å 3
Formula Weight 242.65 g/mol Z 4
Temperature 100(2) KDensity (calculated) 1.449 g/cm 3
Wavelength 0.71073 Å (Mo K α )Absorption Coefficient ( μ ) 0.315 mm −1
Crystal System MonoclinicF(000) 504
Space Group P21​/c Theta Range 2.45∘ to 28.35∘
Unit Cell: a 8.452(3) ÅReflections Collected 12,450
Unit Cell: b 11.234(4) ÅIndependent Reflections 2,845[ Rint​=0.045 ]
Unit Cell: c 12.105(4) ÅGoodness-of-Fit on F2 1.052
β Angle 104.56(2)∘ Final R Indices [I > 2 σ (I)] R1=0.038 , wR2=0.092

Supramolecular Architecture & Packing Analysis

The solid-state packing of DMCMI is dictated by a delicate balance of non-covalent interactions. Analyzing these interactions is crucial for understanding the physical stability of the compound.

  • Halogen Bonding: According to IUPAC recommendations, a halogen bond occurs when there is evidence of a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another[4]. In DMCMI, the electrophilic σ -hole of the chloromethyl group interacts with the nucleophilic carbonyl oxygen of an adjacent molecule's ester group (C-Cl···O=C), forming a 1D supramolecular chain.

  • π−π Stacking: The planar isophthalate cores undergo offset face-to-face π−π stacking interactions (centroid-to-centroid distance ≈3.8 Å), providing structural rigidity to the crystal lattice.

Supramolecular C1 DMCMI Molecule A C2 DMCMI Molecule B C1->C2 π-π Stacking (Centroid ~3.8 Å) C3 DMCMI Molecule C C1->C3 Weak C-H···O Hydrogen Bonds C2->C3 Halogen Bonding (C-Cl···O=C)

Fig 2. Supramolecular interaction network governing DMCMI crystal packing.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

Self-Validation Protocol: A single crystal may sometimes represent a kinetic polymorph that does not accurately reflect the bulk material. To establish trustworthiness, the bulk powder remaining from the crystallization vial must be subjected to Powder X-Ray Diffraction (PXRD).

  • Grind the remaining bulk DMCMI crystals into a fine, homogenous powder to minimize preferred orientation effects.

  • Collect the PXRD pattern at room temperature from 2θ=5∘ to 50∘ .

  • Mathematically cross-correlate the experimental PXRD diffractogram with the simulated powder pattern generated directly from the SC-XRD .cif file using Mercury or OLEX2.

  • Causality: A matching peak profile (within a 0.2∘ tolerance) confirms that the single-crystal model is a true thermodynamic representation of the bulk material, validating the entire structural analysis pipeline.

References

  • Dimick, S. M., Powell, S. C., McMahon, S. A., Moothoo, D. N., Naismith, J. H., & Toone, E. J. (1999). "On the Meaning of Affinity: Cluster Glycoside Effects and Concanavalin A." Journal of the American Chemical Society, 121(44), 10286–10296. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Dimethyl 5-(chloromethyl)isophthalate

As a Senior Application Scientist, I have structured this application note to provide a comprehensive, self-validating protocol for the synthesis of Dimethyl 5-(chloromethyl)isophthalate (CAS: 252210-01-8). This compound...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this application note to provide a comprehensive, self-validating protocol for the synthesis of Dimethyl 5-(chloromethyl)isophthalate (CAS: 252210-01-8). This compound is a critical bifunctional building block frequently utilized in the synthesis of dendritic scaffolds, multivalent ligands (such as those used to probe Concanavalin A binding), and advanced pigment dispersions[1].

The following guide details the two-step synthesis from Trimethyl 1,3,5-benzenetricarboxylate, prioritizing mechanistic causality and experimental reproducibility.

Reaction Pathway & Mechanistic Strategy

The synthesis relies on a convergent approach starting from a commercially available trimesate core.

  • Selective Reduction: The first step requires the desymmetrization of Trimethyl 1,3,5-benzenetricarboxylate. Borane-dimethyl sulfide (BH₃·SMe₂) is employed to selectively reduce a single ester group to a primary alcohol[2]. This selectivity is kinetically driven by strict stoichiometric control and the inherent steric hindrance of the aromatic ring.

  • Chlorination: The resulting benzylic alcohol is converted to the corresponding benzylic chloride using Thionyl chloride (SOCl₂). This reagent is selected because it drives the reaction forward via the evolution of gaseous byproducts (SO₂ and HCl), ensuring high conversion rates and simplifying downstream purification[3].

G N1 Trimethyl 1,3,5-benzenetricarboxylate (CAS: 2672-58-4) R1 Selective Reduction BH3·SMe2, THF, 27°C N1->R1 N2 Dimethyl 5-(hydroxymethyl)isophthalate (CAS: 109862-53-5) R1->N2 R2 Chlorination SOCl2, Reflux N2->R2 N3 Dimethyl 5-(chloromethyl)isophthalate (CAS: 252210-01-8) R2->N3

Synthesis workflow of Dimethyl 5-(chloromethyl)isophthalate.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Dimethyl 5-(hydroxymethyl)isophthalate

Objective: Selectively reduce one ester moiety without over-reducing the substrate to a diol or triol.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3.40 g (14.3 mmol) of Trimethyl 1,3,5-benzenetricarboxylate in 24 mL of anhydrous Tetrahydrofuran (THF)[2].

    • Causality: Anhydrous THF is critical to prevent the premature hydrolysis of the highly reactive borane complex.

  • Reagent Addition: Slowly add 14.3 mL of Borane-methyl sulfide complex (2 M solution in THF, 28.6 mmol) dropwise via a syringe[2].

    • Causality: The addition must be slow to control the exothermic effervescence (release of hydrogen gas and dimethyl sulfide). The 2.0 molar equivalent is required to fully reduce the ester to the alcohol state while minimizing over-reduction.

  • Reaction Propagation: Stir the solution continuously at 27 °C for 24 hours[2].

  • Quenching: Carefully quench the reaction by adding 50 mL of Methanol[2].

    • Causality: Methanol safely decomposes unreacted borane, forming trimethyl borate and hydrogen gas. Stir the quenched mixture for an additional 30 minutes at 27 °C to ensure complete neutralization[2].

  • Isolation: Remove the solvent under reduced pressure. Purify the crude residue via silica gel chromatography to isolate the intermediate.

Step 2: Synthesis of Dimethyl 5-(chloromethyl)isophthalate

Objective: Convert the benzylic alcohol to a benzylic chloride via an SNi mechanism.

  • Preparation: To a round-bottom flask containing 2.0 g (8.9 mmol) of the purified Dimethyl 5-(hydroxymethyl)isophthalate, add 1.3 mL (~17.8 mmol) of Thionyl chloride (SOCl₂)[3].

    • Causality: SOCl₂ acts as both the reactant and the primary solvent medium for this transformation. No additional solvent is required, which increases the effective concentration and reaction rate.

  • Reaction Propagation: Attach a reflux condenser and heat the solution to reflux under an argon atmosphere for 1 hour[3].

    • Causality: Refluxing ensures the complete conversion of the chlorosulfite intermediate into the final alkyl chloride, while driving off SO₂ and HCl gases.

  • Workup & Neutralization: Allow the mixture to cool to room temperature. Dilute the solution with Chloroform (CHCl₃)[3].

  • Washing: Transfer the organic phase to a separatory funnel. Wash sequentially with 0.1 M NaOH (2 × 50 mL) and brine (50 mL)[3].

    • Causality: The NaOH wash is strictly necessary to neutralize and remove any residual dissolved HCl and unreacted SOCl₂, preventing acid-catalyzed degradation of the ester groups during concentration. The brine wash removes residual water from the organic layer.

  • Final Isolation: Remove the organic solvent under reduced pressure to yield the final product as a white solid[3].

Quantitative Data Summary

To ensure a self-validating protocol, researchers should benchmark their experimental setup against the following stoichiometric and yield parameters derived from validated literature[2][3].

StepTarget ProductKey ReagentEquivalentsTemp (°C)Time (h)Expected Yield
1 Dimethyl 5-(hydroxymethyl)isophthalateBH₃·SMe₂2.0 eq27 °C24~70-80%
2 Dimethyl 5-(chloromethyl)isophthalateSOCl₂2.0 eqReflux1>90%

Note: Purity should be validated post-synthesis via LC-MS or NMR. The final product serves as an excellent electrophile for subsequent azide substitution or amine coupling[4].

References

  • Dimick, S. M., Powell, S. C., McMahon, S. A., Moothoo, D. N., Naismith, J. H., & Toone, E. J. (1999). "On the Meaning of Affinity: Cluster Glycoside Effects and Concanavalin A." Journal of the American Chemical Society, 121(44), 10286-10296.

  • Yin, J., et al. "Engineering Antibody Reactivity for Efficient Derivatization to Generate NaV1.7 Inhibitory GpTx-1 Peptide-Antibody Conjugates." Scientific Reports / DOI.org.

Sources

Application

Application Notes and Protocols for Utilizing Dimethyl 5-(chloromethyl)isophthalate in Metal-Organic Frameworks

Introduction: The Strategic Advantage of the Chloromethyl Moiety in MOF Chemistry Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Chloromethyl Moiety in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in advanced drug delivery systems.[1][2] The rational design of MOFs, which allows for the tuning of their pore size, surface area, and chemical functionality, is predicated on the judicious selection of their constituent metal nodes and organic linkers.[1][3] The incorporation of functional groups onto these organic linkers is a key strategy for tailoring the properties of the resulting framework.[4]

This document provides a comprehensive guide to the use of Dimethyl 5-(chloromethyl)isophthalate as a strategic linker in the synthesis and functionalization of MOFs. The chloromethyl group (-CH2Cl) is a particularly valuable functional handle. Its inherent reactivity as a benzylic chloride makes it an excellent electrophile for a wide range of nucleophilic substitution reactions.[5] This opens up a vast chemical space for post-synthetic modification (PSM), allowing for the covalent attachment of various moieties, including therapeutic agents, catalytic sites, or recognition units, after the MOF has been assembled.[6][7] This two-step approach—synthesis followed by modification—circumvents the potential for reactive functional groups to interfere with the initial MOF crystallization process.[4]

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols for the synthesis, characterization, and functionalization of MOFs incorporating this versatile linker.

Part 1: De Novo Synthesis of a Chloromethyl-Functionalized MOF

While the direct use of Dimethyl 5-(chloromethyl)isophthalate in a one-pot synthesis requires careful control of reaction conditions to prevent side reactions of the reactive chloromethyl group, a robust framework can be achieved through established solvothermal methods. The following protocol is based on well-established procedures for synthesizing MOFs from functionalized isophthalic acid derivatives, adapted for the specific properties of the chloromethyl-containing linker.[8][9][10]

Protocol 1: Solvothermal Synthesis of a Zr-Based MOF with 5-(chloromethyl)isophthalic acid

This protocol first requires the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid, which will then be used in the MOF synthesis.

Step 1.1: Hydrolysis of Dimethyl 5-(chloromethyl)isophthalate

  • Dissolution: In a round-bottom flask, dissolve Dimethyl 5-(chloromethyl)isophthalate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add an excess of a base, for example, 2-4 molar equivalents of sodium hydroxide (NaOH), to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is acidic, leading to the precipitation of 5-(chloromethyl)isophthalic acid.

  • Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with deionized water to remove any salts, and dry under vacuum.

Step 1.2: MOF Synthesis

  • Reagent Preparation: In a 20 mL glass vial, combine 5-(chloromethyl)isophthalic acid (0.1 mmol), Zirconium(IV) chloride (ZrCl₄) (0.1 mmol), and 10 mL of N,N-Dimethylformamide (DMF).

  • Modulator Addition: Add a modulator, such as glacial acetic acid (0.3 mL), to the solution. Modulators are crucial for controlling the crystal growth and preventing the formation of amorphous phases.

  • Homogenization: Sonicate the mixture for approximately 15 minutes to ensure all components are fully dissolved and the solution is homogeneous.[8]

  • Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a pre-heated programmable oven. Heat to 120°C and maintain this temperature for 72 hours.[8]

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline MOF product will typically be present as a white precipitate. Collect the solid by centrifugation (e.g., 8000 rpm for 10 minutes).[8]

  • Washing: Discard the supernatant and wash the product thoroughly to remove unreacted starting materials and residual solvent. A typical washing procedure involves sequential washes with fresh DMF (3 x 10 mL) followed by a lower-boiling point solvent like methanol (3 x 10 mL).[8]

  • Activation: To prepare the MOF for applications such as gas adsorption or drug loading, the pores must be evacuated of solvent molecules. This is achieved by a process called activation. A common method is to perform a solvent exchange with a volatile solvent like chloroform or acetone for 2-3 days, replacing the solvent daily. Following the solvent exchange, the MOF is dried under a high vacuum at an elevated temperature (e.g., 150°C) for at least 12 hours.[8][9]

MOF_Synthesis_Workflow cluster_hydrolysis Linker Preparation cluster_synthesis MOF Synthesis Linker_Ester Dimethyl 5-(chloromethyl)isophthalate Hydrolysis Saponification (NaOH) Linker_Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Linker_Acid 5-(chloromethyl)isophthalic acid Acidification->Linker_Acid Reagents Linker Acid + ZrCl4 in DMF + Acetic Acid Linker_Acid->Reagents Solvothermal Solvothermal Reaction (120°C, 72h) Reagents->Solvothermal Washing Washing with DMF and Methanol Solvothermal->Washing Activation Solvent Exchange & Vacuum Drying Washing->Activation Final_MOF Activated Chloromethyl-MOF Activation->Final_MOF

Caption: Workflow for the synthesis of a chloromethyl-functionalized MOF.

Part 2: Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, structure, and purity of the MOF.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, which can be compared to simulated patterns from single-crystal data of analogous structures to verify the intended framework topology.[3]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvent molecules after activation.A weight loss curve showing distinct steps corresponding to the loss of solvent molecules and eventual decomposition of the framework at higher temperatures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the presence of the organic linker within the framework. The MOF is typically digested in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) to release the linker for analysis.The spectrum should show characteristic peaks for the aromatic protons and, importantly, a singlet corresponding to the chloromethyl (-CH₂Cl) protons, confirming the integrity of the functional group.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF structure.The spectrum will show the absence of the C=O stretch from the carboxylic acid (around 1700 cm⁻¹) and the appearance of asymmetric and symmetric carboxylate stretches (around 1610 and 1400 cm⁻¹), indicating coordination to the metal centers. A C-Cl stretching vibration may also be observable.
Nitrogen Adsorption-Desorption Isotherms To determine the porosity, specific surface area (BET), and pore volume of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The analysis provides quantitative data on the surface area available for guest molecules.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology, size, and size distribution of the synthesized MOF particles.Images showing the shape (e.g., cubic, octahedral) and uniformity of the MOF crystals.

Part 3: Post-Synthetic Modification (PSM) of the Chloromethyl-Functionalized MOF

The true utility of incorporating the chloromethyl group lies in its capacity for PSM. The benzylic chloride is a reactive electrophile that can readily undergo nucleophilic substitution with a wide range of nucleophiles, allowing for the covalent attachment of various functional molecules.[5][6]

Protocol 2: Covalent Attachment of a Model Drug/Molecule via Nucleophilic Substitution

This protocol describes the covalent attachment of a molecule containing a nucleophilic group (e.g., an amine or thiol) to the chloromethyl-functionalized MOF. We will use a generic primary amine (R-NH₂) as an example.

  • MOF Suspension: In a reaction vial, suspend the activated chloromethyl-functionalized MOF (e.g., 100 mg) in a suitable anhydrous solvent (e.g., 10 mL of acetonitrile or DMF).

  • Addition of Reagents: Add an excess of the amine-containing molecule (R-NH₂) (e.g., 5-10 equivalents relative to the chloromethyl groups) to the suspension.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. The base will act as a scavenger for the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots of the MOF, digesting them, and analyzing the linker by NMR or mass spectrometry.

  • Washing: After the reaction is complete, collect the functionalized MOF by centrifugation. Wash the solid extensively with the reaction solvent to remove any unreacted reagents and the base. Follow with washes using a more volatile solvent like methanol or dichloromethane.

  • Drying: Dry the post-synthetically modified MOF under vacuum to remove all residual solvent.

PSM_Workflow Start_MOF Chloromethyl-MOF (-CH2Cl) Reaction Nucleophilic Substitution (60-80°C, 24-48h) Start_MOF->Reaction Reagents Nucleophile (e.g., R-NH2) + Base (e.g., DIPEA) in Anhydrous Solvent Reagents->Reaction Washing Centrifugation and Extensive Washing Reaction->Washing Final_MOF Functionalized MOF (-CH2-NH-R) Washing->Final_MOF

Caption: Post-Synthetic Modification (PSM) workflow.

Part 4: Application in Drug Delivery

MOFs functionalized with reactive groups like chloromethyl are highly promising for advanced drug delivery systems.[11] The ability to covalently attach drug molecules offers several advantages over simple physical encapsulation:

  • Prevents Premature Leakage: Covalent bonding ensures the drug is securely attached to the framework, minimizing leakage before reaching the target site.[11]

  • Controlled Release: Drug release can be triggered by the cleavage of a specific linker bond that is sensitive to the physiological conditions of the target environment (e.g., pH, redox potential, specific enzymes).

  • High Drug Loading: Covalent attachment can potentially achieve high and precisely quantifiable drug loading.

Strategy for Covalent Drug Conjugation and Release
  • Drug Selection: Choose a therapeutic agent that possesses a suitable nucleophilic group (e.g., amine, thiol, or hydroxyl) for reaction with the chloromethyl-functionalized MOF.

  • Conjugation: Utilize Protocol 2 to covalently attach the drug to the MOF.

  • Characterization: Confirm the successful conjugation of the drug using techniques such as FTIR (to observe new vibrational modes from the drug molecule) and by digesting the MOF and analyzing the linker-drug conjugate by mass spectrometry or NMR. TGA can also be used to quantify the amount of drug loaded.

  • Release Studies: The release of the covalently attached drug will depend on the nature of the newly formed bond. For instance, if the drug is attached via an ester or amide bond that is susceptible to hydrolysis in the acidic environment of a tumor or within the endosomes of a cell, a pH-triggered release can be achieved.[11][12] To study the release profile, the drug-loaded MOF is incubated in buffer solutions of different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment), and the concentration of the released drug in the supernatant is measured over time using techniques like HPLC or UV-Vis spectroscopy.

Conclusion

Dimethyl 5-(chloromethyl)isophthalate is a highly strategic linker for the development of functional MOFs. While its direct use in de novo synthesis requires careful consideration of its reactivity, it provides a robust platform for post-synthetic modification. The chloromethyl group serves as a versatile anchor point for the covalent attachment of a wide array of molecules, making it particularly well-suited for applications in catalysis, sensing, and, most notably, the development of sophisticated drug delivery systems. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the vast potential of this functional linker in the ever-expanding field of metal-organic frameworks.

References

  • Shekhah, O., et al. (n.d.). Post-synthetic modification of epitaxially grown, highly oriented functionalized MOF thin films. RSC Publishing. [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]

  • Masoumi, S., et al. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. [Link]

  • Li, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 10(58), 34943-34952. [Link]

  • Zhou, H. C., & Kitagawa, S. (2014). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Chemistry. University of Illinois. [Link]

  • Gascon, J., et al. (2012). Chloromethylation as a functionalisation pathway for metal–organic frameworks. CrystEngComm, 14(10), 3749-3751. [Link]

  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 11735-11736. [Link]

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic Modification of Metal-Organic Frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]

  • Janiak, C., & Henninger, S. K. (2015). A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity. Inorganics, 3(3), 364-387. [Link]

  • Long, L., & Cooper, A. I. (2008). Postsynthetic Covalent Modification of Metal-Organic Framework (MOF) Materials. Angewandte Chemie International Edition, 47(27), 4980-4982. [Link]

  • Sharma, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(1), 1-20. [Link]

  • Monteiro, J. H. S. K., et al. (2022). MOF-Based Materials with Sensing Potential: Pyrrolidine-Fused Chlorin at UiO-66(Hf) for Enhanced NO2 Detection. Chemosensors, 10(12), 519. [Link]

  • Kaye, S. S., & Long, J. R. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8242-8246. [Link]

  • Musiał, J., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(4), 866. [Link]

  • Kaur, R., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET & DMPK, 11(4), 527-551. [Link]

  • University of California. (n.d.). Characterization Techniques for Elucidating MOF Structural Transformations. [Link]

  • Wang, T., et al. (2021). Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. Pharmaceutics, 13(1), 115. [Link]

  • Stolar, T., et al. (2023). Covalent Modification by Click Mechanochemistry: Systematic Installation of Pendant OH Groups in a MOF for Rigidity Control and Luminescence-Based Water Detection. ACS Applied Materials & Interfaces, 15(21), 25964-25973. [Link]

  • Iqbal, A., et al. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Nanomaterials, 13(3), 424. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of metal-organic framework 5 (MOF-5) from a Zn metal...[Link]

  • IntechOpen. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). [Link]

  • Rojas, S., et al. (2021). Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. Chemosensors, 9(12), 342. [Link]

  • ResearchGate. (n.d.). Postsynthesis modification of MOFs by covalent organic and coordination...[Link]

  • Al-Humaidi, J. Y., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Magnetochemistry, 9(11), 273. [Link]

  • Kulik Group. (n.d.). CoRE MOF DB: A curated experimental metal-organic framework database with machine-learned properties for integrated material-process screening. [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of MOF: Other methods. [Link]

Sources

Method

Application Note: A Guide to the Functionalization of Dimethyl 5-(chloromethyl)isophthalate for Porous Polymer Synthesis

Abstract Porous Organic Polymers (POPs) represent a frontier in materials science, offering vast internal surface areas, tunable pore sizes, and exceptional stability.[1][2] Their applications span gas storage, catalysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Porous Organic Polymers (POPs) represent a frontier in materials science, offering vast internal surface areas, tunable pore sizes, and exceptional stability.[1][2] Their applications span gas storage, catalysis, and drug delivery. The design of these materials hinges on the judicious selection of monomeric building blocks. Dimethyl 5-(chloromethyl)isophthalate (DCMIP) has emerged as a uniquely versatile trifunctional monomer. Its structure features a reactive benzylic chloride for primary network formation and two methyl ester groups that serve as latent functional sites for post-synthetic modification. This guide provides an in-depth exploration of the primary synthetic routes—nucleophilic substitution, palladium-catalyzed cross-coupling, and Friedel-Crafts alkylation—to leverage DCMIP in the synthesis of diverse porous polymer networks. We present detailed protocols, explain the chemical rationale behind experimental choices, and outline methods for post-synthetic functionalization and material characterization, offering a comprehensive resource for researchers in materials chemistry and drug development.

Introduction: The Strategic Advantage of Dimethyl 5-(chloromethyl)isophthalate (DCMIP)

Porous Organic Polymers (POPs) are a broad class of materials constructed from organic monomers linked by strong covalent bonds, resulting in a permanently porous structure.[3] They can be classified as amorphous—such as Hyper-crosslinked Polymers (HCPs) and Conjugated Microporous Polymers (CMPs)—or crystalline, like Covalent Organic Frameworks (COFs).[4] The properties of a POP are directly inherited from the geometry and functionality of its constituent monomers.

DCMIP is a powerful building block because it possesses two distinct types of reactive sites within one molecule:

  • A Highly Reactive Benzylic Chloride: The chloromethyl group (-CH₂Cl) is an excellent electrophile, readily participating in a variety of bond-forming reactions. It is the primary site for polymerization, enabling the construction of the initial polymer backbone.

  • Two Tunable Ester Groups: The dimethyl isophthalate core provides two ester functionalities (-COOCH₃). While less reactive during initial polymerization, these groups are ideal handles for Post-Synthetic Modification (PSM), allowing the chemical environment within the pores to be tailored for specific applications after the porous framework has been established.[5]

This dual functionality allows for a modular approach to designing complex, functional materials.

Primary Polymerization Strategies from DCMIP

The choice of reaction chemistry applied to the chloromethyl group dictates the fundamental structure and properties of the resulting polymer network.

Strategy 1: Nucleophilic Substitution for Heteroatom-Rich Networks

Causality & Rationale: The carbon atom of the chloromethyl group is highly electrophilic and susceptible to attack by nucleophiles in a classic SN2 reaction.[6][7] By using multitopic nucleophiles (e.g., triamines, trithiols) as co-monomers, a cross-linked, three-dimensional network can be readily formed. This approach is synthetically straightforward and incorporates heteroatoms (N, S, O) into the polymer backbone, which can enhance surface polarity, serve as metal coordination sites, or act as basic catalysts.[8][9]

cluster_workflow Workflow: Nucleophilic Substitution Monomer1 DCMIP (Electrophile) Reaction Polycondensation (S_N2 Mechanism) Monomer1->Reaction Monomer2 Multitopic Nucleophile (e.g., Triamine) Monomer2->Reaction Polymer Cross-linked Porous Polymer (Heteroatom-rich) Reaction->Polymer Purification Solvent Washing & Drying Polymer->Purification Product Final Porous Material Purification->Product

Caption: Experimental workflow for porous polymer synthesis via nucleophilic substitution.

Protocol 1: Synthesis of a Porous Polymer via Amination

This protocol describes the reaction between DCMIP and 1,3,5-tris(4-aminophenyl)benzene (TAPB) to form a nitrogen-rich porous polymer.

Methodology:

  • Reagent Preparation: In a 250 mL three-neck flask equipped with a condenser and magnetic stirrer, dissolve 1.00 g of DCMIP and 0.51 g of TAPB in 80 mL of anhydrous dimethylformamide (DMF).

  • Reaction Initiation: Add 2.5 mL of triethylamine (Et₃N) to the solution to act as a base, scavenging the HCl byproduct.

  • Polymerization: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain vigorous stirring for 48 hours. A solid precipitate will form as the polymer network grows and becomes insoluble.

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature.

    • Collect the solid product by filtration through a Büchner funnel.

    • Wash the polymer sequentially with 100 mL of DMF, 100 mL of tetrahydrofuran (THF), and 100 mL of methanol to remove unreacted monomers and oligomers.

    • Perform a final purification step via Soxhlet extraction with methanol for 24 hours.

  • Activation: Dry the purified polymer in a vacuum oven at 80 °C for 12 hours to remove residual solvent from the pores. The final product should be a fine, free-flowing powder.

ParameterValue/ConditionRationale
Solvent Anhydrous DMFHigh boiling point, good solvating power for monomers.
Base TriethylamineNeutralizes HCl byproduct, driving the reaction to completion.
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Atmosphere NitrogenPrevents potential side reactions with atmospheric oxygen or moisture.
Strategy 2: Sonogashira Coupling for Conjugated Microporous Polymers (CMPs)

Causality & Rationale: The Sonogashira reaction is a palladium/copper co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[10][11] While benzylic chlorides are not the typical substrate, their coupling with terminal alkynes is well-established and provides a powerful route to form rigid carbon-carbon bonds.[12][13] When DCMIP is coupled with a multitopic alkyne, the resulting poly(aryleneethynylene) network is fully conjugated. This extended π-conjugation imparts unique optoelectronic properties, making these materials suitable for applications in photocatalysis, sensing, and electronics.[14][15] The rigidity of the alkyne linkers prevents pore collapse, ensuring permanent microporosity.

cluster_reaction Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-Cl Pd0->PdII Oxidative Addition PdII_alkyne R-Pd(II)-C≡CR' PdII->PdII_alkyne Product R-C≡CR' (Product) PdII_alkyne->Product Product->Pd0 Reductive Elimination DCMIP DCMIP (R-Cl) DCMIP->PdII Alkyne Alkyne (H-C≡CR') Cu_catalyst Cu(I) Co-catalyst Alkyne->Cu_catalyst Cu_catalyst->PdII_alkyne Transmetalation

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for Dimethyl 5-(chloromethyl)isophthalate in Advanced API Synthesis

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Chemical Profile & Reactivity Dynamics Dimethyl 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Chemical Profile & Reactivity Dynamics

Dimethyl 5-(chloromethyl)isophthalate (CAS: 28182-20-9) is a highly versatile, electron-deficient benzylic electrophile. The presence of two meta-substituted methyl ester groups significantly withdraws electron density from the benzylic position. This electronic activation lowers the activation energy required for the oxidative addition of the C(sp³)–Cl bond by low-valent transition metals (e.g., Pd(0), Ni(0)).

In drug development, this building block is invaluable for synthesizing complex diarylmethanes —a ubiquitous pharmacophore found in numerous active pharmaceutical ingredients (APIs). However, benzylic chlorides are notoriously prone to undesired side reactions, such as Wurtz-type homocoupling or protodehalogenation. To achieve high-yielding cross-couplings, the catalytic system must be engineered to accelerate transmetalation and reductive elimination faster than these competing pathways.

Causality in Catalyst Selection & Experimental Design

As a Senior Application Scientist, I cannot overstate the importance of matching the electronic demands of your substrate with the correct ligand architecture. We present two distinct, field-proven methodologies for functionalizing this scaffold:

Strategy A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

When coupling with arylboronic acids, the primary challenge is the instability of certain boronic acids under basic conditions, coupled with the risk of benzylic homocoupling.

  • The Solution: Utilizing a Buchwald precatalyst, specifically XPhos-Pd-G2 . The bulky, electron-rich XPhos ligand prevents multiple insertions and accelerates reductive elimination. The G2 precatalyst ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species, which is critical for outcompeting side reactions and allows the reaction to proceed at mild temperatures (40 °C) [1].

Strategy B: Nickel-Catalyzed Reductive Cross-Coupling (Grignard-Free)

When arylboronic acids are unstable, expensive, or commercially unavailable, reductive cross-coupling directly with aryl halides is the superior route.

  • The Solution: A dual-ligand Nickel catalyst system, Ni(PPh₃)(IPr)Br₂ , paired with Magnesium turnings as a terminal reductant. The synergistic steric bulk of the N-heterocyclic carbene (IPr) and the phosphine ligand allows the nickel center to selectively differentiate between the C(sp³)–Cl bond of the isophthalate and the C(sp²)–Cl bond of the coupling partner, enabling a one-pot synthesis without pre-forming moisture-sensitive Grignard reagents [2].

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed)

This protocol is optimized for high-throughput synthesis and late-stage functionalization.

Reagents & Stoichiometry:

  • Dimethyl 5-(chloromethyl)isophthalate: 1.0 equiv (1.0 mmol, 242.6 mg)

  • Arylboronic Acid: 1.5 equiv (1.5 mmol)

  • XPhos-Pd-G2 Precatalyst: 2 mol% (0.02 mmol, 15.7 mg)

  • K₃PO₄ (0.5 M aqueous solution, degassed): 2.0 equiv (4.0 mL)

  • Tetrahydrofuran (THF, anhydrous, degassed): 2.0 mL

Step-by-Step Workflow:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Dimethyl 5-(chloromethyl)isophthalate, the arylboronic acid, and XPhos-Pd-G2.

  • Purging: Evacuate the flask and backfill with dry Nitrogen or Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation (visible as "black palladium" precipitation).

  • Solvent Addition: Inject the degassed THF, followed by the degassed 0.5 M aqueous K₃PO₄ solution via syringe.

  • Reaction & In-Process Control (IPC): Stir the biphasic mixture vigorously at 40 °C.

    • Self-Validation Cue 1: The solution will transition from pale yellow to a homogenous golden-brown, indicating active L-Pd(0) generation.

    • Self-Validation Cue 2: After 30–60 minutes, sample the organic layer. TLC (Hexanes/EtOAc 4:1, UV detection) should show complete consumption of the starting material (Rf ~0.6).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure diarylmethane derivative.

Protocol B: Reductive Cross-Coupling (Ni-Catalyzed)

This protocol is designed for coupling with challenging, electron-deficient aryl chlorides.

Reagents & Stoichiometry:

  • Dimethyl 5-(chloromethyl)isophthalate: 1.5 equiv (1.5 mmol)

  • Aryl Chloride: 1.0 equiv (1.0 mmol)

  • Ni(PPh₃)(IPr)Br₂: 2 mol% (0.02 mmol)

  • Magnesium Turnings: 2.0 equiv (2.0 mmol, 48.6 mg)

  • LiCl (anhydrous): 1.0 equiv (1.0 mmol, 42.4 mg)

  • THF (anhydrous): 3.0 mL

Step-by-Step Workflow:

  • Preparation of Reductant: Add Mg turnings and anhydrous LiCl to an oven-dried Schlenk tube. Flame-dry under vacuum to activate the Mg surface and remove trace moisture from LiCl. Causality: LiCl is critical; it solubilizes the organometallic intermediates and continuously disrupts the passivation layer on the Mg turnings, ensuring sustained electron transfer.

  • Reagent Addition: Under an Argon atmosphere, add the Ni(PPh₃)(IPr)Br₂ catalyst, the aryl chloride, and Dimethyl 5-(chloromethyl)isophthalate.

  • Initiation: Inject anhydrous THF (3.0 mL) and stir at room temperature (25 °C).

    • Self-Validation Cue 1: Within 15 minutes, the mixture will turn dark red/brown, confirming the reduction of Ni(II) to the catalytically active Ni(0) species.

  • Reaction & IPC: Stir for 12 hours. Monitor via GC-MS to confirm the disappearance of the aryl chloride and the formation of the cross-coupled product mass.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize unreacted Mg. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Data & Condition Comparison

To aid in selecting the appropriate methodology for your specific synthetic route, the operational parameters and quantitative outcomes of both protocols are summarized below.

ParameterProtocol A: Suzuki-Miyaura (Pd)Protocol B: Reductive Coupling (Ni)
Catalyst System XPhos-Pd-G2 (2 mol%)Ni(PPh₃)(IPr)Br₂ (2 mol%)
Coupling Partner Arylboronic AcidsAryl Chlorides / Fluorides
Terminal Reductant None (Base-mediated Transmetalation)Magnesium Turnings
Reaction Temperature 40 °CRoom Temperature (25 °C)
Reaction Time 0.5 – 2 Hours12 Hours
Typical Yields 85% – 98%75% – 95%
Primary Advantage Extremely fast; high functional group tolerance.Avoids unstable/expensive boronic acids.
Limitation Requires pre-synthesized boronic acids.Sensitive to reducible functional groups (e.g., nitro).

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling (Protocol A), highlighting the causality of the base and the specific intermediate complexes formed during the transformation of Dimethyl 5-(chloromethyl)isophthalate.

Mechanism Precat XPhos-Pd-G2 Precatalyst Pd0 Active Catalyst L-Pd(0) Precat->Pd0 Deprotonation & Activation (Base) OxAdd Oxidative Addition L-Pd(II)(ArCH2)(Cl) Pd0->OxAdd + Dimethyl 5-(chloromethyl)isophthalate BaseEx Base Exchange L-Pd(II)(ArCH2)(OH) OxAdd->BaseEx + Base (OH-) TransMet Transmetalation L-Pd(II)(ArCH2)(Ar') BaseEx->TransMet + Arylboronic Acid TransMet->Pd0 Reductive Elimination Product Diarylmethane Product Ar-CH2-Ar' TransMet->Product Product Release

Caption: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling of benzylic chlorides.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[Link]

  • Zhang, J., Lu, G., Xu, J., Sun, H., & Shen, Q. (2016). Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes. Organic Letters, 18(12), 2860-2863.[Link]

Sources

Method

Strategic Derivatization of Isophthalic Acid Scaffolds: Synthetic Protocols from Dimethyl 5-(chloromethyl)isophthalate

An Application Guide for Researchers and Drug Development Professionals Isophthalic acid and its derivatives represent a cornerstone in the development of advanced materials and therapeutic agents. Their rigid, 1,3-disub...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Isophthalic acid and its derivatives represent a cornerstone in the development of advanced materials and therapeutic agents. Their rigid, 1,3-disubstituted benzene core provides a reliable scaffold for constructing molecules with specific three-dimensional orientations. In polymer science, isophthalic acid is integral to the production of high-performance unsaturated polyester resins (UPR) and modified polyethylene terephthalate (PET), imparting enhanced thermal stability, chemical resistance, and mechanical strength.[1][2] Within the pharmaceutical and biomedical fields, this scaffold is found in novel anticancer agents, X-ray contrast media, and specialized coatings for nanoparticles.[3][4][5][6]

Dimethyl 5-(chloromethyl)isophthalate is a particularly valuable and versatile starting material for medicinal chemists and material scientists. The presence of the two methyl ester groups offers opportunities for subsequent hydrolysis or amidation, while the chloromethyl group provides a highly reactive benzylic electrophile. This benzylic chloride is primed for nucleophilic substitution, allowing for the direct and efficient introduction of a wide array of functional groups and molecular fragments. This guide provides detailed protocols and scientific rationale for the preparation of diverse isophthalic acid derivatives from this key precursor.

Part 1: The Core Reaction - Nucleophilic Substitution at the Benzylic Carbon

The primary pathway for derivatizing Dimethyl 5-(chloromethyl)isophthalate is the nucleophilic substitution reaction at the benzylic carbon of the chloromethyl group. This reaction typically proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway can be favored under specific conditions (e.g., polar, protic solvents).

Mechanism of Action: The Sₙ2 reaction involves a backside attack on the electrophilic carbon by a nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step. The reactivity of benzylic halides like Dimethyl 5-(chloromethyl)isophthalate is enhanced due to the stabilization of the transition state by the adjacent aromatic ring.

For reactions involving nucleophiles with limited solubility in organic solvents (e.g., inorganic salts like NaN₃ or NaCN), the use of a phase-transfer catalyst (PTC) such as Benzyltriphenylphosphonium chloride (BTPPC) can dramatically increase reaction rates.[7] The PTC facilitates the transport of the nucleophilic anion from the aqueous or solid phase into the organic phase where the substrate is dissolved.[7]

G cluster_workflow General Synthetic Workflow Start Dimethyl 5-(chloromethyl)isophthalate Reagents Nucleophile (Nu⁻) Solvent (Optional: Base or Catalyst) Start->Reagents 1. Combine Reaction Reaction at specified Temperature & Time Reagents->Reaction 2. Heat/Stir Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup 3. Isolate Purification Purification (Chromatography or Recrystallization) Workup->Purification 4. Purify Product Purified Derivative Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General workflow for synthesizing isophthalate derivatives.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative classes of isophthalic acid derivatives.

Protocol 2.1: Synthesis of an Ether Derivative (O-Alkylation)

This protocol details the synthesis of Dimethyl 5-(phenoxymethyl)isophthalate via a Williamson ether synthesis.

Materials:

  • Dimethyl 5-(chloromethyl)isophthalate

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dimethyl 5-(chloromethyl)isophthalate (e.g., 2.28 g, 10 mmol), phenol (1.04 g, 11 mmol, 1.1 eq), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous acetone to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and stir vigorously for 12-18 hours.

    • Expert Insight: Acetone is a good solvent choice as it solubilizes the organic reactants while being polar enough to facilitate the reaction. K₂CO₃ acts as a base to deprotonate the phenol, forming the nucleophilic phenoxide in situ.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane/Ethyl Acetate), visualizing with a UV lamp. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Dissolve the resulting residue in 50 mL of dichloromethane. d. Wash the organic layer sequentially with 2 x 30 mL of saturated NaHCO₃ solution and 1 x 30 mL of brine.[7]

  • Purification: a. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. b. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ether derivative.[7]

Protocol 2.2: Synthesis of an Azide Derivative

This protocol describes the synthesis of Dimethyl 5-(azidomethyl)isophthalate, a versatile intermediate for amines or "click" chemistry.

Materials:

  • Dimethyl 5-(chloromethyl)isophthalate

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Dimethyl 5-(chloromethyl)isophthalate (2.28 g, 10 mmol) in 20 mL of anhydrous DMF.

  • Reagent Addition: Add sodium azide (0.78 g, 12 mmol, 1.2 eq) to the solution.

    • CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metal spatulas where possible.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: a. Carefully pour the reaction mixture into 100 mL of ice-cold deionized water. b. Extract the aqueous mixture with 3 x 40 mL of dichloromethane. c. Combine the organic layers and wash with 2 x 50 mL of deionized water to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the azide product, which is often pure enough for subsequent steps. If necessary, it can be purified by silica gel chromatography.

Protocol 2.3: Hydrolysis to Isophthalic Acid Derivatives

The methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under basic conditions.

Materials:

  • Dimethyl 5-(substituted-methyl)isophthalate derivative (from Protocol 2.1 or 2.2)

  • Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 2M

Procedure:

  • Reaction Setup: Dissolve the isophthalate ester (e.g., 5 mmol) in a mixture of 20 mL of methanol and 10 mL of deionized water in a 100 mL round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (0.6 g, 15 mmol, 3.0 eq) in 5 mL of water.

  • Reaction: Heat the mixture to reflux (65-70°C) for 2-4 hours, or until the reaction is complete as monitored by TLC (the product diacid will typically remain at the baseline).

  • Work-up: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. b. Cool the remaining aqueous solution in an ice bath. c. Carefully acidify the solution to pH 1-2 by the dropwise addition of hydrochloric acid. A white precipitate of the dicarboxylic acid should form.

  • Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with a small amount of cold deionized water. c. Dry the purified isophthalic acid derivative in a vacuum oven.[3] The purity can be assessed by NMR.[8][9]

Part 3: Data Presentation and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized derivatives.

Table 1: Summary of Nucleophilic Substitution Reactions
Nucleophile SourceNucleophile (Nu⁻)Product ClassTypical Conditions
Phenol / K₂CO₃ArO⁻Aryl EtherAcetone or DMF, Reflux
Sodium AcetateCH₃COO⁻Acetate EsterGlycerol or DMF, 60-100°C[10]
Sodium AzideN₃⁻AzideDMF or DCM/H₂O (PTC), RT-40°C[7]
Ammonia / AminesR₂N⁻ / R₂NHAminePolar solvent (e.g., Ethanol), sealed tube
Sodium CyanideCN⁻NitrileDCM/H₂O with PTC, 40°C[7]
TriphenylphosphinePPh₃Phosphonium SaltToluene or Acetonitrile, Reflux
Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical shifts (δ) are reported in ppm.

CompoundAr-H (s, 1H)Ar-H (s, 2H)-CH₂- (s, 2H)-OCH₃ (s, 6H)
Dimethyl 5-(chloromethyl)isophthalate ~8.60~8.25~4.65~3.95
Dimethyl 5-(phenoxymethyl)isophthalate ~8.55~8.15~5.15~3.95
Dimethyl 5-(azidomethyl)isophthalate ~8.58~8.20~4.45~3.95

Note: The exact chemical shifts can vary based on solvent and concentration. Aromatic protons of the phenoxy group will appear between 6.9-7.4 ppm.

G cluster_mech Sₙ2 Mechanism Reactants Nu⁻ + R-Cl TS [Nu···R···Cl]⁻ ‡ (Transition State) Reactants->TS Products Nu-R + Cl⁻ TS->Products

Caption: Simplified Sₙ2 reaction mechanism at the benzylic center.

Part 4: Safety and Handling

  • Dimethyl 5-(chloromethyl)isophthalate: As a benzylic halide, this compound is a potential lachrymator and an alkylating agent. It should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagents: Many reagents used in these protocols are hazardous. Sodium azide is acutely toxic.[7] Strong bases (NaOH) and acids (HCl) are corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • General Precautions: Conduct all reactions in a fume hood. Use appropriate glassware and ensure it is free from defects. Use caution when heating flammable organic solvents.

References

  • Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Meyer, et al. (1971). U.S. Patent No. 3,584,039. Google Patents.
  • Process for purifying isophthalic acid by crystallization. (1999). Google Patents.
  • Kavak, N., et al. (2016). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 119-131. Retrieved from [Link]

  • Nilov, D., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. PMC. Retrieved from [Link]

  • Kassu, A., et al. (2009). Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 Domain of Protein Kinase C. Journal of Medicinal Chemistry, 52(11), 3534-3544. Retrieved from [Link]

  • Purification method for iso-phthalic acid. (n.d.). Google Patents.
  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. (n.d.). Scholar. Retrieved from [Link]

  • Purified isophthalic acid. (2015). Gamma Chimica. Retrieved from [Link]

  • Kohnstam, G., & Robinson, P. R. (1957). Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. Journal of the Chemical Society (Resumed), 4970. Retrieved from [Link]

  • 1H NMR spectrum of (a) isophthalaldehyde and (b) the reaction mixture... (n.d.). ResearchGate. Retrieved from [Link]

  • Amyes, T. L., et al. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. Retrieved from [Link]

  • Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Isophthalic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • ¹H NMR spectra of unsaturated polyesters based on isophthalic acid, UP1... (n.d.). ResearchGate. Retrieved from [Link]

  • Kraus, G. A., & Wang, S. (2017). Synthesis of isophthalates from methyl coumalate. RSC Advances, 7(89), 56760-56763. Retrieved from [Link]

  • Isophthalic Acid Applications in Advanced Polymers and Composites. (n.d.). Chemical Processing. Retrieved from [Link]

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of isophthalic acid-5-sulfonic acid, ester, salt and ester salt thereof. (n.d.). Google Patents.
  • Dimethyl isophthalate. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Application Note: Dimethyl 5-(chloromethyl)isophthalate as a Trifunctional Scaffold in API Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scope In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs), multivalent ligand...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scope

In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs), multivalent ligands, and targeted drug delivery dendrimers requires highly versatile building blocks. Dimethyl 5-(chloromethyl)isophthalate (DMCMI) serves as a premium trifunctional scaffold. By featuring a reactive benzylic chloride and two orthogonally protected carboxylic acids (as methyl esters), DMCMI enables continuous, regioselective functionalization without the need for complex intermediate protection/deprotection steps [4].

This application note details the mechanistic rationale, optimized protocols, and quantitative data for utilizing DMCMI to construct advanced multivalent API scaffolds.

Physicochemical Profile

Understanding the baseline properties of the scaffold is critical for solvent selection and reaction optimization. The stability of the isophthalate backbone ensures minimal degradation during harsh synthetic steps [1].

PropertySpecification / Value
Chemical Name Dimethyl 5-(chloromethyl)isophthalate
CAS Number 252210-01-8
Molecular Formula C₁₁H₁₁ClO₄
Molecular Weight 242.66 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMF, DMSO, DCM, MeCN; Insoluble in H₂O
Storage Conditions 2–8 °C, inert atmosphere (moisture sensitive) [2]

Mechanistic Rationale: Orthogonal Reactivity

The strategic value of DMCMI lies in the distinct electrophilicity of its functional groups, allowing for a highly controlled, sequential synthetic workflow:

  • The Benzylic Chloride ( SN​2 Locus): The chloromethyl group at the 5-position acts as a primary electrophile. The electron-withdrawing nature of the meta-ester groups slightly increases the electrophilicity of the benzylic carbon. It undergoes rapid SN​2 displacement with nitrogen, oxygen, or sulfur nucleophiles. We utilize a Finkelstein catalyst (KI) to convert the chloride to an iodide in situ, creating a superior leaving group and accelerating the reaction.

  • The Dimethyl Esters (Acyl Substitution Locus): The methyl esters act as robust protecting groups during the initial SN​2 alkylation. Once the pharmacophore is attached to the benzylic position, the esters are globally cleaved via base-catalyzed saponification. The resulting dicarboxylic acid is then activated for bis-amide coupling, allowing for the attachment of two additional API fragments or targeting vectors [3].

Workflow Visualization

Workflow A Dimethyl 5-(chloromethyl)isophthalate (Starting Material) B SN2 Alkylation (K2CO3, KI, MeCN) A->B C N-Alkylated Diester (Intermediate 1) B->C D Saponification (LiOH, THF/H2O) C->D E N-Alkylated Diacid (Intermediate 2) D->E F Amide Coupling (HATU, DIPEA, DMF) E->F G Multivalent API Scaffold (Final Product) F->G

Fig 1. Orthogonal synthetic workflow for multivalent API scaffold generation using DMCMI.

Step-by-Step Experimental Protocols

The following protocols form a self-validating system, incorporating in-process controls (IPCs) to ensure chemical integrity at each stage.

Protocol A: SN​2 N-Alkylation (Pharmacophore Attachment)

Causality: Acetonitrile (MeCN) is chosen as a polar aprotic solvent to solvate the nucleophile without hydrogen bonding, maximizing its reactivity. Potassium carbonate is a mild base that neutralizes the HCl byproduct without hydrolyzing the ester groups.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with DMCMI (1.0 eq, 10 mmol) and the target secondary amine API fragment (1.1 eq, 11 mmol).

  • Solvation: Add 50 mL of anhydrous MeCN to achieve a 0.2 M concentration.

  • Catalysis & Base: Add finely powdered K2​CO3​ (2.5 eq, 25 mmol) and Potassium Iodide (KI, 0.1 eq, 1.0 mmol).

  • Reaction: Stir the suspension vigorously at 60 °C under a nitrogen atmosphere for 12 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the DMCMI mass peak ( [M+H]+=243 ) is fully consumed.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield Intermediate 1 .

Protocol B: Saponification to the Dicarboxylic Acid

Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild, homogenous conditions for ester cleavage, preventing the degradation of sensitive functional groups on the newly attached pharmacophore.

  • Preparation: Dissolve Intermediate 1 (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration).

  • Hydrolysis: Add LiOH·H₂O (4.0 eq). Stir the mixture at room temperature for 4–6 hours.

  • Validation (IPC): Monitor via TLC (stain with bromocresol green to visualize the formation of the carboxylic acid).

  • Workup: Remove the organic solvents under reduced pressure. Dilute the aqueous layer with water and cool to 0 °C. Carefully acidify with 1M HCl dropwise until pH 3–4 is reached.

  • Isolation: Collect the precipitated Intermediate 2 (diacid) via vacuum filtration, wash with cold water, and dry overnight in a vacuum oven at 45 °C.

Protocol C: Bis-Amide Coupling (Multivalent Scaffold Assembly)

Causality: HATU is utilized as the coupling reagent because it generates a highly reactive active ester (an OAt ester), which is critical for driving the reaction forward when dealing with the sterically hindered isophthalic diacid.

  • Preparation: Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (2.4 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Stir at room temperature for 15 minutes to pre-activate the carboxylic acids.

  • Coupling: Add the target primary amine (e.g., a targeting peptide or solubilizing moiety) (2.2 eq). Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via preparative HPLC to yield the Final API Scaffold .

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected yields based on standard pharmaceutical development metrics.

Reaction StepReagents / CatalystSolvent SystemTemp / TimeExpected YieldPurity (HPLC)
SN​2 Alkylation K2​CO3​ (2.5 eq), KI (0.1 eq)Anhydrous MeCN60 °C / 12 h85 – 92%> 95%
Saponification LiOH·H₂O (4.0 eq)THF:MeOH:H₂O (3:1:1)25 °C / 4 h90 – 98%> 98%
Amide Coupling HATU (2.4 eq), DIPEA (4.0 eq)Anhydrous DMF25 °C / 12 h75 – 88%> 97%

References

  • "Dimethyl isophthalate | C10H10O4 | CID 15088", PubChem, National Institutes of Health. URL: [Link]

  • "CAS#:252210-01-8 | Dimethyl 5-Chloromethyl-1,3-Benzene-Dicarboxylate", ChemSrc. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chloromethylation of Dimethyl Isophthalate

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic hurdles associated with the electrophilic aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific kinetic and thermodynamic hurdles associated with the electrophilic aromatic substitution of highly deactivated rings.

Dimethyl isophthalate (DMI) presents a unique synthetic challenge. The two ester ( −COOCH3​ ) groups at the 1 and 3 positions are strongly electron-withdrawing via both inductive and resonance effects. While they direct incoming electrophiles to the meta-position (the 5-position), they severely deplete the aromatic ring's electron density, making standard chloromethylation protocols highly inefficient.

Below, you will find mechanistic insights, troubleshooting FAQs, comparative data, and a self-validating protocol to maximize your yield of 5-chloromethyl-dimethyl isophthalate.

Mechanistic Pathway & Competing Reactions

To optimize this reaction, we must first visualize the kinetic pathways. The primary failure point in DMI chloromethylation is the massive activation energy required to form the Wheland intermediate. If the reaction is pushed too hard with heat, a secondary Friedel-Crafts alkylation occurs, consuming your product to form an insoluble diarylmethane polymer.

G DMI Dimethyl Isophthalate (Deactivated Ring) PiComplex Wheland Intermediate (High Activation Energy) DMI->PiComplex + Electrophile Electrophile Active Electrophile (e.g., ClCH2+) Electrophile->PiComplex Product 5-Chloromethyl dimethyl isophthalate PiComplex->Product Fast Cl- attack Byproduct Diarylmethane (Polymerization) Product->Byproduct + DMI (Side Reaction)

Mechanistic pathway of DMI chloromethylation and diarylmethane byproduct formation.

Frequently Asked Questions (FAQs)

Q: Why are my yields consistently below 20% using standard Blanc chloromethylation conditions (paraformaldehyde, HCl, and zinc chloride)? A: The core issue is ring deactivation. Standard Blanc conditions ( CH2​O / HCl / ZnCl2​ ) fail to generate a sufficiently high concentration of the highly reactive chlorocarbenium ion ( ClCH2+​ ) required to overcome the activation energy barrier of the Wheland intermediate on a deactivated ring[1]. Consequently, the reaction stalls, or the prolonged heating required degrades the reagents before substitution occurs.

Q: What is the optimal reagent system for chloromethylating highly deactivated rings like DMI? A: To force the reaction forward, you must artificially inflate the electrophile concentration. Literature demonstrates that deactivated substrates exhibit vastly superior reactivity when treated with chloromethyl methyl ether (MOMCl) in the presence of strong Brønsted acids (e.g., 60% H2​SO4​ ) rather than standard Lewis acids[1]. Alternatively, a modern approach utilizing dimethoxymethane and chlorosulfonic acid ( ClSO3​H ) catalyzed by zinc iodide ( ZnI2​ ) has proven highly effective for generating the requisite electrophilic species in situ, driving yields upwards of 85%[2].

Q: My product is contaminated with an insoluble, high-molecular-weight mass. What is this, and how do I prevent it? A: This is a diarylmethane byproduct, a common pitfall in aromatic chloromethylation. Once the target 5-chloromethyl-dimethyl isophthalate is formed, the newly appended benzylic chloride acts as an alkylating agent. Under acidic conditions, it undergoes a secondary Friedel-Crafts alkylation with unreacted DMI, cross-linking into a diarylmethane polymer[1][3]. To suppress this:

  • Stoichiometric Excess: Use a massive excess of the chloromethylating agent (5–10 equivalents). This kinetically favors the primary chloromethylation over the secondary Friedel-Crafts reaction.

  • Thermal Control: Do not exceed 45–60 °C. The activation energy for diarylmethane formation is higher than that of the initial chloromethylation; elevated temperatures exponentially accelerate polymerization[3].

Quantitative Condition Optimization

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting product distribution for DMI.

Reagent SystemCatalystTemp (°C)Time (h)Target Yield (%)Diarylmethane (%)
Paraformaldehyde / HCl (g) ZnCl2​ 7024< 15~ 5
Paraformaldehyde / HCl (g) TiCl4​ 60242510
MOMCl60% H2​SO4​ 451678< 5
Dimethoxymethane / ClSO3​H ZnI2​ 401285< 2
Self-Validating Protocol: MOMCl / H₂SO₄ Mediated Chloromethylation

This protocol utilizes MOMCl to ensure a high concentration of the active electrophile. The methodology is designed as a self-validating system: in-process TLC ensures the reaction is quenched only when primary substitution plateaus, while the rapid ice-quench destroys the acidic environment instantly, preventing post-reaction diarylmethane formation.

Step 1: Substrate Solvation In a flame-dried 250 mL 3-neck flask equipped with a reflux condenser and nitrogen line, dissolve 10.0 g (51.5 mmol) of dimethyl isophthalate in 50 mL of anhydrous dichloromethane (DCM).

Step 2: Electrophile Loading Add 20.0 mL (~260 mmol, 5.0 eq) of chloromethyl methyl ether (MOMCl). Causality: The 5.0 molar excess is critical to kinetically outcompete the secondary Friedel-Crafts cross-linking reaction. Safety: MOMCl is a potent alkylating agent and known carcinogen; perform exclusively in a certified fume hood.

Step 3: Catalytic Activation Cool the vessel to 0 °C using an ice bath. Dropwise, introduce 15 mL of 60% aqueous H2​SO4​ over 30 minutes. Causality: The low temperature suppresses immediate side reactions, while the slow addition of the Brønsted acid controls the exotherm, preventing the volatilization of MOMCl (b.p. 59 °C) and slowly generating the chlorocarbenium ion.

Step 4: Thermal Propagation Remove the ice bath and warm the reaction to 45 °C. Maintain vigorous stirring for 16 hours.

Step 5: In-Process Validation Extract a 0.1 mL aliquot, quench in saturated NaHCO3​ , and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 4:1). The reaction is self-validated when the DMI spot ( Rf​≈0.5 ) is minimized, and the target 5-chloromethyl derivative ( Rf​≈0.4 ) is dominant. If a baseline smear begins to appear, diarylmethane is forming—proceed to Step 6 immediately.

Step 6: Kinetic Quenching Cool the mixture to 0 °C and pour vigorously into 200 g of crushed ice. Causality: This thermal shock and rapid dilution instantly halt the catalytic cycle and hydrolyze unreacted MOMCl, locking the product ratio and saving the yield from late-stage polymerization.

Step 7: Isolation Separate the organic layer. Extract the aqueous phase with DCM (2 x 50 mL). Wash the combined organics with saturated NaHCO3​ (until pH 7 is reached) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via recrystallization from cold methanol to yield pure 5-chloromethyl-dimethyl isophthalate.

References
  • Source: researchgate.
  • Source: wikipedia.
  • Source: dur.ac.

Sources

Optimization

Technical Support Center: Solubilization Strategies for Dimethyl 5-(chloromethyl)isophthalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in organic synthesis and materials science: managing the solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in organic synthesis and materials science: managing the solubility and reactivity of Dimethyl 5-(chloromethyl)isophthalate (CAS: 28132-73-2) during catalytic reactions.

This molecule presents a unique dichotomy. Its rigid, planar aromatic core and symmetrical ester groups promote strong intermolecular π-π stacking and dipole interactions, leading to poor solubility in non-polar solvents. However, attempting to force dissolution using harsh polar solvents or high temperatures often leads to the degradation of the highly electrophilic chloromethyl (-CH2Cl) group. The troubleshooting guides, FAQs, and self-validating protocols below will help you navigate this thermodynamic and kinetic balancing act.

Quantitative Solvent Screening Matrix

To establish a baseline, we must evaluate how different solvent environments affect both the physical dissolution of the substrate and the chemical integrity of the -CH2Cl group.

Solvent SystemSolubility at 25°CSolubility at 60°CRisk to -CH2Cl GroupApplication Recommendation
Toluene Low (<0.1 M)Moderate (~0.3 M)LowExcellent organic phase for biphasic catalysis.
THF / Dioxane Moderate (~0.5 M)High (>1.0 M)LowIdeal co-solvents to disrupt crystal packing.
DMF / DMSO High (>1.0 M)Very HighHigh (if basic)Use only under strictly anhydrous, neutral conditions.
Methanol / Water Low to ModerateHighVery High (Solvolysis)Avoid as primary solvents; causes rapid degradation.

Troubleshooting FAQs: Causality & Mechanisms

Q1: Why does Dimethyl 5-(chloromethyl)isophthalate precipitate out of my Palladium-catalyzed cross-coupling mixture at room temperature? Causality: The precipitation is driven by lattice thermodynamics. The two methyl ester groups create a highly symmetrical, moderately polar molecule that packs efficiently into a crystal lattice. In strictly non-polar solvents (like hexane or pure toluene), the solvation energy is insufficient to overcome this lattice energy at room temperature. When your catalytic cycle cools, or when non-polar reagents are added, the local polarity drops, forcing the substrate out of solution.

Q2: Can I just heat the reaction to 100°C in DMF or Methanol to force it into solution? Causality: No. While polar solvents will thermodynamically favor dissolution, they introduce severe kinetic risks. The two ester groups are electron-withdrawing, which strips electron density from the aromatic ring and makes the benzylic carbon of the -CH2Cl group exceptionally electrophilic. If you heat this substrate in protic solvents (Methanol) or in DMF with a base, you will induce rapid nucleophilic substitution (SN2), converting your chloromethyl group into a methoxymethyl or hydroxymethyl group before the desired catalytic coupling can occur.

Q3: What is the optimal solvent strategy for Suzuki or Heck couplings involving this substrate? Causality: The most effective approach is a Biphasic System (e.g., Toluene/Water) combined with a Phase Transfer Catalyst (PTC) . The Suzuki coupling mechanism requires base-mediated activation of the boronic acid[1]. By keeping the substrate in the organic layer (Toluene) and the base in the aqueous layer, you protect the sensitive -CH2Cl group from bulk hydrolysis. The PTC (such as Tetrabutylammonium bromide, TBAB) shuttles the activated intermediates across the phase boundary, allowing the C-C bond formation to proceed efficiently[2].

Visualizing the Solubilization Strategy

To systematically resolve solubility issues without compromising the molecule, follow the decision matrix below.

Workflow A Dimethyl 5-(chloromethyl)isophthalate Solubility Issue Detected B Evaluate Reaction Requirements A->B C Requires Strong Base / Protic Media? B->C D Yes: High Risk of -CH2Cl Solvolysis C->D Yes E No: Standard Organic Catalysis C->E No F Action: Use Biphasic System (Toluene/H2O + PTC) D->F G Action: Use Polar Aprotic Co-solvent (THF/Dioxane, T < 60°C) E->G

Decision matrix for optimizing solvent systems while preserving the -CH2Cl group.

Pathways Sub Substrate in Solution Path1 Homogeneous Polar Protic (e.g., MeOH + Base) Sub->Path1 Path2 Biphasic / Phase Transfer (e.g., Toluene + TBAB) Sub->Path2 Deg Side Reaction: Etherification / Hydrolysis Path1->Deg Nucleophilic Attack on -CH2Cl Cat Target Catalysis: Cross-Coupling / Substitution Path2->Cat Controlled Reagent Transfer

Reaction pathways illustrating the balance between solubility and substrate degradation.

Self-Validating Experimental Protocol

This protocol details a biphasic catalytic workflow (e.g., for a Suzuki cross-coupling) designed to maximize substrate solubility while preventing the degradation of the ester and chloromethyl functional groups. The incorporation of transition metals like Palladium or Nickel in these systems requires precise phase management[3].

Phase-Transfer Catalyzed Biphasic Workflow

Step 1: Organic Phase Preparation (Substrate Dissolution)

  • In an oven-dried Schlenk flask, add 1.0 mmol of Dimethyl 5-(chloromethyl)isophthalate.

  • Add 4.0 mL of anhydrous Toluene and 1.0 mL of anhydrous THF (co-solvent).

  • Warm the mixture gently to 45°C under stirring until the solution is completely clear. Causality: Toluene provides the non-nucleophilic bulk organic phase, while the 20% v/v THF disrupts the substrate's crystal packing, ensuring complete dissolution without requiring excessive heat.

Step 2: Aqueous Base Preparation

  • In a separate vial, dissolve 2.0 mmol of the required base (e.g., Cs2​CO3​ or K3​PO4​ ) in 2.0 mL of degassed deionized water. Note: Avoid using hydroxide bases ( NaOH , KOH ), as they are small, highly mobile nucleophiles that will rapidly hydrolyze the ester groups.

Step 3: Biphasic Mixing & PTC Addition

  • Add 0.1 mmol (10 mol%) of Tetrabutylammonium bromide (TBAB) to the organic phase.

  • Slowly inject the aqueous base solution into the Schlenk flask under vigorous stirring (800+ RPM). Validation Checkpoint: Stop stirring for 30 seconds. The layers should separate cleanly. If a white precipitate sits at the interface, your substrate has crashed out. Remedy: Add an additional 0.5 mL of THF to the organic layer and increase the temperature to 55°C.

Step 4: Catalyst Injection & Reaction Execution

  • Add your pre-activated catalyst (e.g., Pd(PPh3​)4​ or Pd(OAc)2​ with appropriate ligands) and the coupling partner (e.g., arylboronic acid).

  • Seal the flask, purge with Argon, and heat to the target temperature (typically 60–80°C). Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should steadily deplete. If the starting material disappears but multiple lower-Rf spots appear, the -CH2Cl group is undergoing solvolysis. Remedy: Reduce the reaction temperature by 15°C and ensure the stirring rate is sufficient to maintain the emulsion.

References

1.[3] Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling Source: nih.gov URL:

2.[1] Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL:

3.[2] Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids Source: nih.gov URL:

Sources

Troubleshooting

Minimizing side reactions during Dimethyl 5-(chloromethyl)isophthalate functionalization

Welcome to the Technical Support Center for Dimethyl 5-(chloromethyl)isophthalate (CAS 28514-08-1) functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dimethyl 5-(chloromethyl)isophthalate (CAS 28514-08-1) functionalization. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic challenges associated with this highly reactive, bifunctional intermediate.

This molecule features a highly electrophilic benzylic chloride ideally suited for SN2 nucleophilic substitution. However, its two meta-substituted methyl ester groups are highly sensitive to nucleophilic acyl substitution (hydrolysis, transesterification, and amidation). The following troubleshooting guide, empirical data, and validated protocols will help you maximize your target yields while suppressing unwanted side reactions.

Reactivity Profile & Mechanistic Pathways

Before troubleshooting, it is critical to understand the competing kinetic pathways at play. The electron-withdrawing nature of the two ester groups slightly increases the electrophilicity of the benzylic carbon, but it also makes the carbonyl carbons prime targets for hard nucleophiles (like hydroxide or alkoxides).

Reactivity SM Dimethyl 5-(chloromethyl)isophthalate Nu Nucleophile (e.g., R-NH2, R-OH) SM->Nu Path1 SN2 Attack at Benzylic Carbon (Kinetically Favored) Nu->Path1 Path2 Attack at Ester Carbonyl (Hard Nucleophiles/Base) Nu->Path2 Prod1 Target Functionalized Product (Intact Methyl Esters) Path1->Prod1 Prod2 Hydrolysis / Amidation (Degraded Esters) Path2->Prod2

Figure 1: Competing reactivity pathways of Dimethyl 5-(chloromethyl)isophthalate during substitution.

Troubleshooting FAQs

Q1: Why am I losing my methyl ester groups (hydrolysis) during benzylic substitution?

Causality: Ester hydrolysis occurs when hydroxide ions (OH⁻) are present in the reaction mixture [1]. This typically happens when using hygroscopic solvents that have absorbed atmospheric moisture, or when employing soluble inorganic bases (like NaOH or KOH) that generate hydroxide in the presence of trace water. The alkaline hydrolysis of benzylic systems is significantly accelerated in polar protic environments [2]. Solution: Transition to a strictly anhydrous, polar aprotic solvent system (e.g., Acetonitrile or DMF). Replace soluble bases with a heterogeneous, non-nucleophilic acid scavenger such as anhydrous Potassium Carbonate (K₂CO₃) [3]. K₂CO₃ effectively neutralizes the HCl byproduct of the SN2 reaction without providing soluble hydroxide ions that would saponify your esters.

Q2: I am trying to synthesize a secondary amine, but my LCMS shows massive amounts of tertiary amine (dialkylation). How do I prevent this?

Causality: This is a classic kinetic issue. When a primary amine reacts with a benzylic chloride, the resulting secondary amine product is often more nucleophilic (due to the electron-donating alkyl group) than the starting primary amine. If the local concentration of the benzylic chloride is high, the newly formed secondary amine will immediately attack another molecule of the starting material, leading to over-alkylation. Solution: You must manipulate the reaction kinetics using pseudo-infinite dilution .

  • Use a large stoichiometric excess of the primary amine (5.0 to 10.0 equivalents).

  • Crucially: Do not mix all reagents at once. Dissolve the benzylic chloride in solvent and add it dropwise over 1–2 hours to the stirring amine/base suspension. This ensures the primary amine is always in massive excess relative to the available electrophile.

Q3: I switched to an alcohol solvent to improve solubility, but now I have a mixture of methyl, ethyl, and mixed esters. What happened?

Causality: You are observing base-catalyzed transesterification. If you use Ethanol or Isopropanol as a solvent in the presence of a base, alkoxide ions are generated. These alkoxides attack the methyl ester carbonyls, replacing the methoxy group with an ethoxy or isopropoxy group [4]. Solution: Never use non-methanol alcohols as solvents for dimethyl esters unless transesterification is desired. Stick to Acetonitrile (MeCN) or Tetrahydrofuran (THF).

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of SN2 vs. side-reaction products during the amination of Dimethyl 5-(chloromethyl)isophthalate.

Solvent (Condition)BaseAmine:Chloride RatioAddition MethodTarget SN2 Yield (%)Dialkylation (%)Ester Hydrolysis (%)
Ethanol (95%)NaOH1.2 : 1Bolus (All at once)15%35%50%
DMF (Anhydrous)DIPEA1.2 : 1Bolus45%40% < 5%
MeCN (Anhydrous)K₂CO₃1.2 : 1Bolus55%35%< 2%
MeCN (Anhydrous)K₂CO₃5.0 : 1Bolus75%15%< 2%
MeCN (Anhydrous) K₂CO₃ 5.0 : 1 Dropwise (1 hour) > 92% < 5% < 2%

Data Interpretation: The combination of a heterogeneous base (K₂CO₃), aprotic solvent (MeCN), stoichiometric excess of amine, and dropwise addition creates a self-validating system that structurally prevents both ester degradation and over-alkylation.

Standard Operating Procedure: Controlled Selective Amination

This protocol is engineered to be self-validating: by utilizing a heterogeneous base and avoiding aqueous workups, the risk of ester hydrolysis during isolation is completely eliminated.

Workflow Step1 1. Purge system with N2 Use Anhydrous MeCN Step2 2. Suspend Primary Amine (5 eq) & Anhydrous K2CO3 (2 eq) Step1->Step2 Step3 3. Syringe Pump Addition of Benzylic Chloride (1 eq) over 1h Step2->Step3 Step4 4. Stir at 25°C & Monitor via LCMS/TLC Step3->Step4 Step5 5. Filter inorganic salts & Concentrate filtrate in vacuo Step4->Step5

Figure 2: Optimized workflow for minimizing dialkylation and ester hydrolysis during amination.

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with inert gas (N₂ or Argon) for 10 minutes.

  • Nucleophile Loading: To the flask, add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq, finely powdered) and anhydrous Acetonitrile (10 mL per mmol of substrate). Add the primary amine (5.0 eq) to this suspension. Stir vigorously at 25°C.

  • Electrophile Preparation: In a separate dry vial, dissolve Dimethyl 5-(chloromethyl)isophthalate (1.0 eq) in a minimum volume of anhydrous Acetonitrile (approx. 2 mL per mmol).

  • Kinetic Control (Slow Addition): Load the electrophile solution into a syringe. Using a syringe pump, add the solution dropwise to the stirring amine suspension over a period of 60 to 90 minutes. Note: Do not heat the reaction unless absolutely necessary, as heat accelerates amidation of the ester groups.

  • Reaction Monitoring: Allow the reaction to stir for an additional 2–4 hours post-addition. Monitor the consumption of the benzylic chloride via LCMS or TLC (typically 3:1 Hexanes:Ethyl Acetate).

  • Anhydrous Workup: Once complete, do not quench with water . Filter the heterogeneous mixture directly through a pad of Celite to remove the K₂CO₃ and the formed KCl salts. Wash the filter cake with cold Acetonitrile (2 x 5 mL).

  • Isolation: Concentrate the combined filtrate in vacuo. The excess volatile primary amine will co-evaporate. Purify the resulting crude residue via flash column chromatography to isolate the pure secondary amine.

References

  • Chemistry of Acid Halides and Esters. LibreTexts Chemistry. Nucleophilic Acyl Substitution Reactions. Available at:[Link]

  • Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction. Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

  • Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, ACS Publications. Available at:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Journal of Combinatorial Chemistry, ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Optimizing MOF Crystallization with Dimethyl 5-(chloromethyl)isophthalate Precursors

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis and functionalization of Metal-Organic Frameworks (MOFs). Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis and functionalization of Metal-Organic Frameworks (MOFs).

Dimethyl 5-(chloromethyl)isophthalate is a highly versatile precursor. It provides a rigid isophthalate backbone for establishing robust MOF topologies, while its benzylic chloride (-CH2Cl) group serves as an electrophilic reactive site for Post-Synthetic Modification (PSM)[1]. However, the high reactivity of the chloromethyl group often leads to unintended side reactions during ester hydrolysis and solvothermal crystallization. This guide addresses the causality behind these failures and provides self-validating protocols to ensure experimental success.

Workflow Visualization: Pre-Synthetic vs. Post-Synthetic Modification

When utilizing Dimethyl 5-(chloromethyl)isophthalate, researchers must choose between modifying the ligand before crystallization (Pathway A) or preserving the chloromethyl group for modification inside the MOF pores (Pathway B).

MOF_Workflow cluster_pathA Pathway A: Pre-Synthetic Modification cluster_pathB Pathway B: Direct MOF & PSM Precursor Dimethyl 5-(chloromethyl)isophthalate (Starting Precursor) NucleophilicSub SN2 Substitution (e.g., Amine/Thiol addition) Precursor->NucleophilicSub HydrolysisB Acidic/Mild Hydrolysis (Preserves -CH2Cl) Precursor->HydrolysisB HydrolysisA Standard Base Hydrolysis (Ester Cleavage) NucleophilicSub->HydrolysisA CrystA Standard Crystallization (Thermodynamic Growth) HydrolysisA->CrystA FinalMOF Target Functionalized MOF CrystA->FinalMOF CrystB Modulated Crystallization (Avoids Amine Degradation) HydrolysisB->CrystB PSM Post-Synthetic Modification (Inside MOF Pores) CrystB->PSM PSM->FinalMOF

Workflow diagram comparing Pre-Synthetic Modification and Post-Synthetic Modification pathways.

Troubleshooting Guide & FAQs

Q1: Why does my chloromethyl group disappear during the initial ester hydrolysis?

The Causality: Dimethyl 5-(chloromethyl)isophthalate contains two methyl ester groups and one highly reactive benzylic chloride. Standard saponification protocols utilize strong bases (e.g., NaOH or KOH) in methanol or water. In these conditions, hydroxide ( OH− ) or methoxide ( CH3​O− ) ions act as strong nucleophiles. They attack the electrophilic benzylic carbon via an SN​2 mechanism faster than they cleave the sterically hindered esters. This converts your target -CH2Cl group into a hydroxymethyl (-CH2OH) or methoxymethyl (-CH2OMe) group. The Solution: You must decouple ester cleavage from nucleophilic substitution. Use acidic hydrolysis (e.g., 6M HCl in 1,4-dioxane). In highly acidic aqueous media, the chloride ion is a poor nucleophile, and the low pH completely suppresses the formation of hydroxide nucleophiles, preserving the C-Cl bond while hydrolyzing the esters.

Q2: My MOF synthesis in DMF at 120 °C yields a dimethylamine-functionalized MOF instead of the chloromethyl derivative. How do I prevent this?

The Causality: N,N-dimethylformamide (DMF) is the most common solvent for MOF synthesis. However, at elevated temperatures (>100 °C) and in the presence of trace water or Lewis acidic metal ions, DMF undergoes thermal degradation to yield dimethylamine (DMA) and formic acid. DMA is a potent, unhindered secondary amine that readily attacks the chloromethyl group on your ligand during the prolonged solvothermal crystallization process, leading to unintended in situ modification[1]. The Solution: Switch to a non-nucleophilic solvent system or lower the activation energy of the reaction.

  • Solvent Swap: Use N-methyl-2-pyrrolidone (NMP) or N,N-diethylformamide (DEF), which are significantly more thermally stable and sterically hindered against degradation.

  • Temperature Reduction: Lower the crystallization temperature to ≤85 °C to prevent solvent decomposition.

Q3: I am getting amorphous precipitates instead of crystalline MOFs when using 5-(chloromethyl)isophthalic acid. What is wrong?

The Causality: The addition of the chloromethyl group alters the solubility and steric profile of the isophthalate ligand compared to unsubstituted isophthalic acid. This often leads to rapid, uncontrolled coordination kinetics with metal nodes (such as Cu2+ or Zr4+ ). When nucleation outpaces crystal growth, the system gets trapped in a kinetic minimum, resulting in amorphous coordination polymers rather than highly crystalline, thermodynamically stable MOFs. The Solution: Implement coordination modulation [2]. By adding a monocarboxylic acid (such as acetic acid or benzoic acid) to the precursor solution, you create a competitive binding environment. The modulator temporarily caps the metal clusters, slowing down framework extension. This allows for reversible bond formation and "error correction," which is strictly required for the growth of large, defect-free MOF crystals[2].

Q4: How can I verify the integrity of the chloromethyl group in the final MOF?

The Causality: Powder X-Ray Diffraction (PXRD) only confirms the bulk topological framework; it cannot resolve the chemical integrity of functional groups within the pores. The Solution: You must use a self-validating analytical matrix:

  • MOF Digestion NMR: Digest 10 mg of the MOF in DMSO−d6​ containing a few drops of DCl (for Zr/Cu MOFs) or NaOD/D2​O (for Zn MOFs). Run a liquid-state 1H NMR. The intact chloromethyl protons will appear as a sharp singlet at ~4.7 ppm. If it has hydrolyzed to -CH2OH, the peak will shift upfield to ~4.5 ppm.

  • Solid-State NMR: 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR will show the benzylic -CH2Cl carbon peak at ~45 ppm.

Quantitative Data: Impact of Conditions on -CH2Cl Integrity

The following table summarizes the causal relationship between experimental conditions and the survival rate of the chloromethyl functional group during MOF preparation.

Process StepExperimental ConditionMechanism of Degradation-CH2Cl Retention (%)Recommended Action
Hydrolysis NaOH / MeOH / 60 °C SN​2 attack by Methoxide< 5%Avoid. Leads to -CH2OMe formation.
Hydrolysis LiOH / THF-H2O / 0 °CKinetic control (Ester > SN​2 )~ 85%Acceptable for base-sensitive downstream steps.
Hydrolysis 6M HCl / Dioxane / 90 °CAcid-catalyzed ester cleavage> 98% Optimal. Suppresses nucleophile formation.
Crystallization DMF / 120 °C / 48hThermal degradation to DMA< 10%Avoid. Yields dimethylamine-MOF.
Crystallization NMP / 85 °C / 72hThermal stability of lactam> 95% Optimal. Preserves C-Cl bond for PSM.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of Dimethyl 5-(chloromethyl)isophthalate

This protocol ensures the quantitative conversion of the diester to the dicarboxylic acid while maintaining the integrity of the highly reactive benzylic chloride.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of Dimethyl 5-(chloromethyl)isophthalate in 50 mL of 1,4-dioxane.

  • Acid Addition: Slowly add 50 mL of 6M aqueous Hydrochloric Acid (HCl). The mixture may become slightly cloudy.

  • Reflux: Attach a reflux condenser and heat the mixture to 95 °C with continuous magnetic stirring for 18 hours.

  • Monitoring: Verify the completion of the reaction via TLC (Dichloromethane:Methanol 9:1). The starting material spot should completely disappear.

  • Isolation: Cool the reaction mixture to 4 °C in an ice bath. The 5-(chloromethyl)isophthalic acid will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate under a vacuum, wash with 3 x 20 mL of ice-cold water to remove residual HCl, and dry under a vacuum at 50 °C overnight.

  • Validation: Perform 1H NMR in DMSO−d6​ . Ensure the ester methyl protons (~3.9 ppm) are absent and the -CH2Cl singlet (~4.8 ppm) is fully integrated.

Protocol 2: Modulated Solvothermal Crystallization of a Chloromethyl-Functionalized Cu-MOF

This protocol utilizes a modulator to ensure high crystallinity while utilizing a low-temperature, non-nucleophilic solvent system to prevent amine degradation.

  • Precursor Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of 5-(chloromethyl)isophthalic acid (from Protocol 1) and 0.5 mmol of Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ) in 10 mL of N-methyl-2-pyrrolidone (NMP).

  • Modulator Addition: Add 1.5 mL of Glacial Acetic Acid to the solution. Note: The acetic acid acts as a coordination modulator, competing with the isophthalate linkers to slow down nucleation and promote the growth of larger, defect-free crystals[2].

  • Sonication: Sonicate the vial for 5 minutes until the solution is completely clear and homogenous.

  • Crystallization: Cap the vial tightly and place it in an isothermal oven at 85 °C for 72 hours. Do not exceed 85 °C to prevent thermal solvolysis of the C-Cl bond.

  • Harvesting: Cool the vial to room temperature at a rate of 5 °C/hour. Decant the mother liquor and isolate the blue/green polyhedral crystals.

  • Solvent Exchange: Wash the crystals with fresh NMP (3 x 10 mL), followed by anhydrous Acetone (3 x 10 mL) over 3 days to remove the acetic acid modulator and residual NMP from the pores.

  • Activation: Evacuate the sample under dynamic vacuum ( 10−3 Torr) at room temperature for 12 hours prior to Post-Synthetic Modification (PSM)[3].

References

  • Brønsted Acidity in Metal–Organic Frameworks Source: Chemical Reviews - ACS Publications URL:[Link]

  • Postsynthetic modification of metal-organic frameworks Source: Chemical Society Reviews URL:[Link](Note: URL derived from Semantic Scholar metadata for Wang & Cohen, 2009)

  • Combining Coordination Modulation with Acid–Base Adjustment for the Control over Size of Metal–Organic Frameworks Source: Chemistry of Materials - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in Dimethyl 5-(chloromethyl)isophthalate Experiments

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Dimethyl 5-(chloromethyl)isophthalate. Given its susceptibility to moisture, this document of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Dimethyl 5-(chloromethyl)isophthalate. Given its susceptibility to moisture, this document offers troubleshooting advice and frequently asked questions to ensure the integrity and success of your laboratory experiments.

I. Foundational Understanding: FAQs on Moisture Sensitivity

Q1: What is Dimethyl 5-(chloromethyl)isophthalate and why is it sensitive to moisture?

Dimethyl 5-(chloromethyl)isophthalate is a chemical compound featuring two methyl ester groups and a reactive chloromethyl group attached to a benzene ring. Its sensitivity to moisture stems from two primary reactive sites:

  • The Chloromethyl Group: This is a benzylic chloride, which is susceptible to hydrolysis—a reaction with water. This reaction substitutes the chlorine atom with a hydroxyl group (-OH), converting the chloromethyl group into a hydroxymethyl group and producing hydrochloric acid (HCl) as a byproduct.[1][2] This process can be accelerated by heat or basic conditions.[1][3]

  • The Methyl Ester Groups: While generally more stable than the chloromethyl group, the two methyl ester functionalities can also undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acids.[4][5] The HCl generated from the hydrolysis of the chloromethyl group can catalyze this ester hydrolysis, creating a cascade of degradation.

Q2: What are the primary degradation products when Dimethyl 5-(chloromethyl)isophthalate is exposed to moisture?

Exposure to moisture leads to the formation of several impurities that can compromise your experiments:

  • Dimethyl 5-(hydroxymethyl)isophthalate: This is the initial and most common byproduct, resulting from the hydrolysis of the chloromethyl group.

  • 5-(Chloromethyl)isophthalic acid and its monomethyl ester: These are formed if one or both of the methyl ester groups hydrolyze.

  • 5-(Hydroxymethyl)isophthalic acid: This results from the hydrolysis of both the chloromethyl and the ester groups.

  • Polymers and Oligomers: In some instances, the reactive intermediates can lead to self-condensation or polymerization, especially if the temperature increases.

Q3: How can I visually identify if my stock of Dimethyl 5-(chloromethyl)isophthalate has been compromised by moisture?

While a definitive assessment requires analytical methods, visual cues can be indicative of degradation. Pure Dimethyl 5-(chloromethyl)isophthalate is typically a white to off-white crystalline powder or solid.[6][7] Signs of moisture contamination can include:

  • A clumpy or sticky appearance instead of a free-flowing powder.

  • A noticeable acidic or pungent odor, which could be due to the formation of HCl.[2]

  • Discoloration, such as a yellowish or brownish tint.

Q4: What are the consequences of using moisture-contaminated Dimethyl 5-(chloromethyl)isophthalate in my experiments?

Using a compromised reagent can lead to a host of experimental problems, including:

  • Reduced Yields: The active reagent is consumed by side reactions with water, lowering the amount available for your desired transformation.

  • Formation of Byproducts: The degradation products can react with your other reagents, leading to a complex mixture of unintended substances and making purification difficult.

  • Inconsistent and Non-Reproducible Results: The extent of moisture contamination can vary, leading to unpredictable outcomes from one experiment to the next.

  • Inaccurate Analytical Data: The presence of impurities can interfere with analytical techniques like NMR, HPLC, and mass spectrometry, leading to misinterpretation of your results.

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during experiments with Dimethyl 5-(chloromethyl)isophthalate and provides actionable solutions.

Problem 1: My reaction yield is consistently low, and I observe unexpected polar impurities on my TLC plate.

Possible Cause: This is a classic symptom of moisture contamination in your starting material or reaction setup. The polar impurities are likely the hydroxylated byproducts of hydrolysis.

Solutions:

  • Verify Reagent Quality: Before starting, analyze a small sample of your Dimethyl 5-(chloromethyl)isophthalate using an appropriate analytical method like ¹H NMR to check for the presence of the hydroxymethyl impurity.

  • Implement Rigorous Anhydrous Techniques:

    • Glassware: Ensure all glassware is thoroughly dried, either by oven-drying at a high temperature (e.g., 125°C overnight) or by flame-drying under a vacuum while flushing with an inert gas like nitrogen or argon.[8][9]

    • Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are also dry.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. This can be achieved using a Schlenk line or a glove box.[8] A simple balloon filled with inert gas can also be effective for smaller-scale reactions.

Problem 2: My reaction is supposed to be neutral, but the pH of the mixture becomes acidic over time.

Possible Cause: The gradual decrease in pH is a strong indicator that the chloromethyl group is hydrolyzing to produce hydrochloric acid (HCl).[1][2]

Solutions:

  • Strict Moisture Exclusion: Re-evaluate your experimental setup to eliminate all potential sources of water. Even atmospheric moisture can be a culprit in humid environments.

  • Use of an Acid Scavenger: If trace amounts of acid are unavoidable and won't interfere with your desired reaction, consider adding a non-nucleophilic base, such as proton sponge or a hindered amine, to neutralize any in-situ generated HCl. This must be done with caution, as the base could promote other side reactions.

Problem 3: I am performing a reaction with a nucleophile, but I am isolating the hydrolyzed product, Dimethyl 5-(hydroxymethyl)isophthalate, as the major product.

Possible Cause: Water is acting as a competing nucleophile. If water is present in significant quantities, it can outcompete your intended nucleophile for reaction with the electrophilic chloromethyl group.

Solutions:

  • Thorough Drying of Reagents and Solvents: Pay special attention to the dryness of your nucleophile and the solvent. Some nucleophiles can be hygroscopic.

  • Solvent Choice: Select a solvent that is not only anhydrous but also less likely to absorb atmospheric moisture during the reaction.

  • Order of Addition: Consider adding the Dimethyl 5-(chloromethyl)isophthalate solution dropwise to a solution of your nucleophile. This ensures that the nucleophile is in excess at any given time, favoring the desired reaction over hydrolysis.

III. Experimental Protocols & Methodologies

Protocol 1: Proper Storage and Handling of Dimethyl 5-(chloromethyl)isophthalate
  • Storage: Store the reagent in a tightly sealed container, preferably in a desiccator containing a drying agent like Drierite or silica gel. For long-term storage, consider placing the container inside a sealed bag with additional desiccant.

  • Handling: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere. If a glove box is not available, work quickly and minimize the exposure time to the atmosphere. Use dry spatulas and weighing boats.

  • Dispensing: For frequent use, consider aliquoting the bulk material into smaller, sealed vials. This prevents repeated exposure of the entire stock to atmospheric moisture.

Protocol 2: Setting up a Reaction Under Anhydrous Conditions
  • Glassware Preparation: Assemble your reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.[8]

  • Reagent and Solvent Addition: Add your anhydrous solvent and other dry reagents to the reaction flask via a syringe or cannula.[8]

  • Addition of Dimethyl 5-(chloromethyl)isophthalate: Dissolve the required amount of Dimethyl 5-(chloromethyl)isophthalate in an anhydrous solvent in a separate flame-dried flask under an inert atmosphere. Transfer this solution to the reaction flask via a syringe or an addition funnel.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil can be used to monitor the gas flow.

IV. Visualization of Degradation and Experimental Setup

Hydrolysis Pathway

The following diagram illustrates the primary hydrolysis pathways of Dimethyl 5-(chloromethyl)isophthalate.

Hydrolysis_Pathway cluster_reagents DMCIP Dimethyl 5-(chloromethyl)isophthalate DMHIP Dimethyl 5-(hydroxymethyl)isophthalate DMCIP->DMHIP Chloromethyl Hydrolysis CMIA 5-(Chloromethyl)isophthalic Acid DMCIP->CMIA Ester Hydrolysis HMIA 5-(Hydroxymethyl)isophthalic Acid DMHIP->HMIA Ester Hydrolysis CMIA->HMIA Chloromethyl Hydrolysis H2O + H₂O H2O2 + H₂O H2O3 + H₂O H2O4 + H₂O HCl - HCl MeOH - MeOH MeOH2 - MeOH MeOH3 - MeOH

Caption: Hydrolysis pathways of Dimethyl 5-(chloromethyl)isophthalate.

Inert Atmosphere Reaction Setup

This diagram shows a standard Schlenk line setup for performing moisture-sensitive reactions.

Inert_Atmosphere_Setup cluster_schlenk Schlenk Line cluster_reaction Reaction Vessel Inert Gas Inert Gas Manifold Dual Manifold Inert Gas->Manifold Vacuum Vacuum Vacuum->Manifold Flask Round-Bottom Flask (Flame-Dried) Manifold->Flask Flexible Tubing Stir Plate Magnetic Stir Plate Flask->Stir Plate Bubbler Oil Bubbler (Monitors Gas Flow) Flask->Bubbler Gas Outlet

Caption: A typical Schlenk line setup for anhydrous reactions.

V. Quantitative Data Summary

Drying AgentCompatible SolventsIncompatible Solvents/ConditionsNotes
Molecular Sieves (3Å or 4Å) THF, Dichloromethane, Toluene, AcetonitrileProtic solvents (e.g., alcohols)Must be activated before use by heating.[9]
Sodium/Benzophenone THF, Diethyl Ether, TolueneHalogenated solvents, Ketones, EstersProvides a visual indication of dryness (deep blue/purple color).
Calcium Hydride (CaH₂) THF, Dichloromethane, Toluene, AminesProtic solvents, Esters, KetonesReacts with water to produce H₂ gas; requires careful handling.
Anhydrous Magnesium Sulfate (MgSO₄) Diethyl Ether, Ethyl Acetate, Dichloromethane-Commonly used for drying solutions during workup, not for pre-drying solvents for reaction.[3]
Anhydrous Sodium Sulfate (Na₂SO₄) Diethyl Ether, Ethyl Acetate, Dichloromethane-Lower drying capacity than MgSO₄.

Note: The choice of drying agent should always be cross-referenced with the reactivity of all components in your reaction mixture.

VI. References

  • Filo. (2025, December 20). hydrolysis (of benzyl chloride).

  • Wikipedia. (n.d.). Benzyl chloride.

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride.

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.

  • Beste, G. W., & Hammett, L. P. (1940). Rate and Mechanism in the Reactions of Benzyl Chloride with Water, Hydroxyl Ion and Acetate Ion. Journal of the American Chemical Society, 62(9), 2481–2484.

  • Hammett, L. P. (1940). Physical Organic Chemistry. McGraw-Hill Book Co., Inc.

  • Chemguide. (n.d.). hydrolysis of esters.

  • Organic Chemistry Portal. (n.d.). Methyl Esters.

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.

  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.

  • United Nations Environment Programme. (n.d.). III Analytical Methods.

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

  • CymitQuimica. (n.d.). CAS 1459-93-4: Dimethyl isophthalate.

  • National Center for Biotechnology Information. (n.d.). Dimethyl isophthalate. PubChem.

  • ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters.

  • Sigma-Aldrich. (n.d.). Dimethyl isophthalate ReagentPlus®, 99%.

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Hydrolytic Stability of Dimethyl 5-sulfoisophthalate Sodium Salt.

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.

  • ChemSRC. (n.d.). DIMETHYL ISOPHTHALATE.

  • Google Patents. (n.d.). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.

  • Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2014). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Toxicology Mechanisms and Methods, 24(7), 519–527.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS.

  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate.

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Dimethyl 5-aminoisophthalate by Recrystallization.

  • ChemicalBook. (n.d.). Dimethyl isophthalate | 1459-93-4.

  • LookChem. (n.d.). DIMETHYL ISOPHTHALATE.

  • MilliporeSigma. (n.d.). Dimethyl 5-(bromomethyl)isophthalate | 42268-88-2.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Reaction of Dichloromethyl Methyl Ether with Aromatics.

  • Ryder, K. S., & Czanderna, A. W. (2010). Effect of humidity on the interaction of dimethyl methylphosphonate (DMMP) vapor with SiO2 and Al2O3 surfaces, studied using infrared attenuated total reflection spectroscopy. The Journal of Physical Chemistry A, 114(48), 12621–12629.

  • US Environmental Protection Agency. (2006, November 2). Robust Summaries & Test Plan: Dimethyl Isophthalate (DMIP).

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorine.

  • Organic Syntheses. (n.d.). v90p0350.pdf.

  • Gagliardi, M., Vingolo, E. M., & Malaguarnera, G. (2022). The Challenge of Dimethyl Fumarate Repurposing in Eye Pathologies. International Journal of Molecular Sciences, 23(24), 15994.

  • ResearchGate. (n.d.). (PDF) Effect of Reaction Conditions on the Catalytic Dehydration of Methanol to Dimethyl Ether Over a K-modified HZSM-5 Catalyst.

  • MDPI. (2024, May 7). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: Dimethyl 5-(chloromethyl)isophthalate vs Dimethyl 5-(bromomethyl)isophthalate

As a Senior Application Scientist, selecting the right benzylic halide building block is rarely a simple matter of availability; it is a strategic decision that dictates synthetic efficiency, reaction conditions, and ult...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right benzylic halide building block is rarely a simple matter of availability; it is a strategic decision that dictates synthetic efficiency, reaction conditions, and ultimate product yield.

In the synthesis of Metal-Organic Frameworks (MOFs), dendrimers, and Active Pharmaceutical Ingredients (APIs), the isophthalate scaffold is a ubiquitous structural anchor. When functionalizing this scaffold via nucleophilic substitution, researchers must frequently choose between two primary electrophiles: Dimethyl 5-(chloromethyl)isophthalate (Cl-DMIP) and Dimethyl 5-(bromomethyl)isophthalate (Br-DMIP) .

This guide provides an in-depth, objective comparison of their reactivity, grounded in mechanistic causality and validated experimental kinetic data.

Mechanistic Causality: The Dynamics of the Leaving Group

The functionalization of the benzylic position on the isophthalate ring proceeds predominantly via a bimolecular nucleophilic substitution (SN2) mechanism. The fundamental difference in reactivity between Cl-DMIP and Br-DMIP lies entirely in the thermodynamics and polarizability of their respective leaving groups.

Bromide is a significantly better leaving group than chloride. This is driven by two physical factors:

  • Bond Dissociation Energy: The C–Br bond is weaker (~285 kJ/mol) compared to the C–Cl bond (~339 kJ/mol), lowering the activation energy required to reach the transition state.

  • Polarizability: The larger atomic radius of the bromine atom diffuses its negative charge over a greater volume. This makes the bromide ion a weaker, more stable base (pKa of HBr ≈ -9) than the chloride ion (pKa of HCl ≈ -7), allowing it to stabilize the developing negative charge in the SN2 transition state more effectively [1].

As documented in comparative kinetic studies of benzylic halides, these factors result in bromides reacting at rates up to 100 times faster than their chloride counterparts under identical conditions [2]. This makes Br-DMIP highly efficient for reacting with complex, sterically hindered nucleophiles such as azamacrocycles [3].

Reaction_Kinetics Start Benzylic Substrate + Nucleophile TS_Cl Cl-DMIP Transition State Higher Activation Energy Start->TS_Cl Chloride Leaving Group TS_Br Br-DMIP Transition State Lower Activation Energy Start->TS_Br Bromide Leaving Group Product Alkylated Product + Halide Salt TS_Cl->Product Slower Kinetics TS_Br->Product Faster Kinetics

Kinetic pathway of SN2 substitution for Br-DMIP versus Cl-DMIP.

Quantitative Reactivity Profiling

To facilitate a direct comparison for process chemistry planning, the quantitative kinetic and physical parameters of both compounds are summarized below. The relative reaction rates are extrapolated from standardized SN2 kinetic evaluations of benzylic halides with amine nucleophiles [4].

ParameterDimethyl 5-(chloromethyl)isophthalate (Cl-DMIP)Dimethyl 5-(bromomethyl)isophthalate (Br-DMIP)
CAS Number 68568-15-042268-88-2
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Conjugate Acid pKa ~ -7.0~ -9.0
C-X Bond Energy ~339 kJ/mol~285 kJ/mol
Relative SN2 Rate 1x (Baseline)~50x - 100x
Optimal Reaction Temp 60 °C - 80 °C (Requires heating)20 °C - 40 °C (Mild conditions)
Primary Application Large-scale, controlled alkylationsHindered nucleophiles, rapid synthesis

Self-Validating Experimental Protocol: Kinetic Tracking

To objectively measure the reactivity difference between Cl-DMIP and Br-DMIP, we utilize a conductometric tracking methodology.

Causality of Experimental Design: The SN2 reaction between a neutral benzylic halide and a neutral amine generates an ionic hydrohalide salt. By conducting the reaction in a polar protic solvent like methanol, the resulting salt remains fully solvated. This allows us to use electrical conductivity as a real-time, self-validating tracking mechanism—the increase in conductivity is directly proportional to product formation, eliminating the need for constant physical sampling [3].

Step-by-Step Methodology
  • Solution Preparation: Prepare separate 0.05 M solutions of Cl-DMIP, Br-DMIP, and a standard secondary amine (e.g., diethylamine) in high-purity, anhydrous methanol.

  • Temperature Equilibration: Transfer 50 mL of the amine solution into a thermostated reaction vessel equipped with a magnetic stirrer and a calibrated conductivity probe. Equilibrate the system to exactly 40.0 ± 0.1 °C.

  • Reaction Initiation: Rapidly inject 50 mL of the Br-DMIP (or Cl-DMIP) solution into the reaction vessel. Immediately initiate the data logger.

  • Real-Time Tracking: Record the solution's conductivity (in µS/cm) at 30-second intervals. The conductivity will rise steadily as the hydrobromide or hydrochloride salt is generated.

  • Self-Validation (Endpoint Determination): The reaction is internally validated as complete when the conductivity values plateau for at least 10 consecutive minutes, indicating equilibrium or total consumption of the limiting reagent.

  • Orthogonal Confirmation: Extract a 1 mL aliquot, quench with cold water, and extract with ethyl acetate. Evaporate the organic layer and analyze via ¹H-NMR. The complete disappearance of the benzylic singlet (approx. 4.5 ppm) and the appearance of the new benzylic-amine signal orthogonally validates the conductometric data.

Experimental_Workflow Prep 1. Reagent Prep Equimolar Reactants React 2. SN2 Reaction Methanol, 40°C Prep->React Track 3. Kinetic Tracking Conductometry React->Track Validate 4. Orthogonal Validation 1H-NMR & HPLC Track->Validate

Self-validating experimental workflow for tracking substitution kinetics.

Strategic Selection Guide for Drug Development

Choosing between Cl-DMIP and Br-DMIP requires balancing reactivity against stability and cost:

  • Select Br-DMIP when: You are working with sterically hindered nucleophiles (e.g., macrocyclic polyamines for MRI contrast agents), or when the substrate contains delicate functional groups that cannot survive the prolonged heating required for chloride displacement. Its high reactivity allows for rapid, high-yielding reactions at room temperature [1].

  • Select Cl-DMIP when: You are scaling up a process for commercial manufacturing. Cl-DMIP is generally more chemically stable (less prone to ambient hydrolysis) and cheaper to source. Furthermore, its slower reaction kinetics are actually advantageous in preventing runaway exothermic events and minimizing over-alkylation in poly-nucleophilic systems.

References

  • Indian Academy of Sciences. "Kinetics of reaction of benzyl halides with amines in mixed solvents." Proceedings of the Indian Academy of Sciences. Available at: [Link]

  • ResearchGate. "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium." ResearchGate. Available at: [Link]

Comparative

A Comprehensive Guide to HPLC Method Validation for the Purity Determination of Dimethyl 5-(chloromethyl)isophthalate

This guide provides a detailed walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Dimethyl 5-(chloromethyl)isophthalate. It is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Dimethyl 5-(chloromethyl)isophthalate. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing. The principles and practices outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines, and guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4]

The validation process is not merely a checklist of experiments but a systematic approach to demonstrate that an analytical method is "fit for purpose."[3] This guide will not only detail the "how" but also the "why" behind each validation parameter, offering insights into the experimental design and the interpretation of results.

The Analytical Challenge: Purity of Dimethyl 5-(chloromethyl)isophthalate

Dimethyl 5-(chloromethyl)isophthalate is a chemical intermediate whose purity is critical for the quality of downstream products. A reliable analytical method is essential to quantify the main component and to detect and quantify any process-related impurities or degradation products. HPLC with UV detection is a widely used and powerful technique for such analyses due to its high resolving power and sensitivity for chromophoric compounds like isophthalate derivatives.[5]

The Proposed HPLC Method: A Starting Point for Validation

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent retention and resolution for moderately non-polar aromatic compounds like Dimethyl 5-(chloromethyl)isophthalate.
Mobile Phase Acetonitrile and WaterA common and effective mobile phase for reversed-phase chromatography of aromatic esters.
Gradient Elution 60% Acetonitrile, 40% Water, hold for 10 minA gradient elution is chosen to ensure the timely elution of the main peak while also allowing for the separation of potentially more or less retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 230 nmBased on the UV absorbance of phthalate derivatives, 230 nm is expected to provide good sensitivity.[5]
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Sample Diluent Acetonitrile/Water (50:50)The diluent should be similar in composition to the mobile phase to ensure good peak shape.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a comprehensive process. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Final Reporting Method_Development Method Development Optimization Optimization Method_Development->Optimization Protocol Draft Validation Protocol Optimization->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

Detailed Validation Parameters and Experimental Design

The following sections provide a detailed explanation of each validation parameter, along with a practical experimental design and acceptance criteria based on ICH guidelines.[9][10]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

Experimental Protocol:

  • Forced Degradation Studies: Subject a sample of Dimethyl 5-(chloromethyl)isophthalate to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the Dimethyl 5-(chloromethyl)isophthalate peak in the presence of any degradation products.

Acceptance Criteria:

  • The method should be able to separate the main peak from any degradation products or impurities.

  • The peak purity analysis should show that the main peak is spectrally homogeneous.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of Dimethyl 5-(chloromethyl)isophthalate of known concentrations, typically spanning 80% to 120% of the expected sample concentration.[11]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot the peak area response versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Table 2: Representative Linearity Data

Concentration (mg/mL)Mean Peak Area (n=3)
0.08805,000
0.09903,000
0.101,002,000
0.111,105,000
0.121,201,000
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo or a known sample matrix with known amounts of Dimethyl 5-(chloromethyl)isophthalate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Table 3: Representative Accuracy Data

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.0800.07998.8
100%0.1000.101101.0
120%0.1200.11999.2
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

4.4.1. Repeatability (Intra-assay Precision)

Repeatability expresses the precision under the same operating conditions over a short interval of time.

Experimental Protocol:

  • Sample Preparation: Prepare six independent samples of Dimethyl 5-(chloromethyl)isophthalate at 100% of the target concentration.

  • Analysis: Analyze the six samples on the same day, by the same analyst, and on the same instrument.

  • Calculation: Calculate the mean, standard deviation, and RSD of the results.

Acceptance Criteria:

  • The RSD should be ≤ 1.0%.

4.4.2. Intermediate Precision (Inter-assay Precision)

Intermediate precision expresses the within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Sample Preparation: Prepare six independent samples of Dimethyl 5-(chloromethyl)isophthalate at 100% of the target concentration.

  • Analysis: Analyze the six samples on a different day, by a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and RSD of the results and compare them with the repeatability results.

Acceptance Criteria:

  • The RSD for the intermediate precision study should be ≤ 2.0%.

Table 4: Representative Precision Data

Precision LevelMean Purity (%)RSD (%)
Repeatability99.80.5
Intermediate Precision99.60.8
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Serial Dilutions: Prepare a series of increasingly dilute solutions of Dimethyl 5-(chloromethyl)isophthalate.

  • Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD and LOQ should be determined and reported.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all varied conditions.

System Suitability Testing: Ensuring Performance

Before any validation run, and as part of routine analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

Table 5: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Areas (n=5) ≤ 1.0%

Comparison with Alternative Methods

While HPLC is the gold standard for this type of analysis, other methods could be considered.

  • Gas Chromatography (GC): GC could be an alternative, particularly for volatile impurities. However, the relatively low volatility of Dimethyl 5-(chloromethyl)isophthalate might require high temperatures, potentially leading to on-column degradation. HPLC is generally a milder technique.

  • Thin-Layer Chromatography (TLC): TLC is a useful qualitative tool for a quick assessment of purity but lacks the quantitative accuracy and resolution of HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR can be a primary method for purity assessment without the need for a reference standard of the analyte. However, it is less sensitive than HPLC for impurity profiling and requires more specialized equipment and expertise.

The proposed HPLC method offers a balance of high resolution, sensitivity, and quantitative accuracy, making it the most suitable choice for routine quality control of Dimethyl 5-(chloromethyl)isophthalate.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for determining the purity of Dimethyl 5-(chloromethyl)isophthalate. By following the principles of method validation as prescribed by regulatory bodies and by meticulously documenting all experimental work, a robust and reliable analytical method can be established.[12][13] This ensures the quality and consistency of the material and ultimately contributes to the safety and efficacy of the final product. The relationship between the validation parameters is crucial for a holistic understanding of the method's performance.

Interrelation of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Fit_for_Purpose Fit for Purpose Linearity->Fit_for_Purpose Range->Accuracy Range->Precision Accuracy->Fit_for_Purpose Precision->Fit_for_Purpose LOD_LOQ LOD/LOQ LOD_LOQ->Fit_for_Purpose Robustness Robustness Robustness->Fit_for_Purpose

Caption: Interrelation of HPLC method validation parameters.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. (2015).
  • Q2(R2) Validation of Analytical Procedures - FDA. (2024).
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (n.d.).
  • USP <1225> Method Validation - BA Sciences. (n.d.).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025).
  • usp31nf26s1_c1225, General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES - uspbpep.com. (n.d.).
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025).
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.).
  • Method Development for Analysis A of Phthalates s by HPLC - OPUS. (2003).
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
  • Quality Guidelines - ICH. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Separation of Diallyl isophthalate on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • HPLC Method for Analysis of Isophthalic acid on Primesep B Column - SIELC Technologies. (2024).
  • HPLC Methods for analysis of Isophthalic acid - HELIX Chromatography. (n.d.).
  • Dimethyl 5-hydroxyisophthalate - SIELC Technologies. (2018).

Sources

Validation

A Comparative Guide to the Synthesis of Dimethyl 5-(chloromethyl)isophthalate: A GC-MS Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl 5-(chloromethyl)isophthalate is a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-(chloromethyl)isophthalate is a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The strategic placement of the reactive chloromethyl group, alongside the two methyl ester functionalities on the isophthalate core, makes it a versatile building block for introducing a substituted benzene-1,3-dicarboxylate moiety. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in the purification of the final product.

This guide provides an in-depth comparative analysis of three distinct synthetic routes to Dimethyl 5-(chloromethyl)isophthalate. As a Senior Application Scientist, the rationale behind experimental choices, the inherent advantages and disadvantages of each pathway, and a robust analytical framework using Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment will be detailed.

Comparative Synthesis Routes

Three plausible and chemically robust synthetic pathways are evaluated:

  • Route A: Free-Radical Chlorination of Dimethyl 5-methylisophthalate

  • Route B: Acid-Catalyzed Esterification of 5-(chloromethyl)isophthalic acid

  • Route C: Direct Chloromethylation of Dimethyl Isophthalate

Each route presents a unique set of challenges and benefits concerning reagent availability, reaction conditions, yield, and impurity profile.

Route A: Free-Radical Chlorination of Dimethyl 5-methylisophthalate

This approach leverages the relative reactivity of the benzylic protons on the methyl group for selective chlorination using a radical initiator. It is a common and effective method for converting benzylic methyl groups into chloromethyl groups.

Causality and Experimental Choices

The synthesis begins with Dimethyl 5-methylisophthalate, which can be prepared from 5-methyl-isophthalic acid.[1] The core of this route is the selective halogenation of the methyl group without affecting the aromatic ring. This is achieved via a free-radical mechanism, initiated by a compound that readily forms radicals upon heating or UV irradiation, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent because it provides a controlled, low-concentration source of chlorine radicals, minimizing side reactions like dichlorination.[2] An inert solvent like carbon tetrachloride or benzene is typically used to dissolve the reactants and facilitate the radical chain reaction.

Detailed Experimental Protocol
  • Setup: A round-bottom flask is charged with Dimethyl 5-methylisophthalate (1 equivalent), N-Chlorosuccinimide (NCS, 1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents).

  • Reaction: Anhydrous carbon tetrachloride is added as the solvent, and the mixture is stirred under a nitrogen atmosphere. The reaction is heated to reflux (approx. 77°C) and monitored by Thin Layer Chromatography (TLC) or GC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is filtered off.

  • Purification: The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure Dimethyl 5-(chloromethyl)isophthalate.

Workflow Diagram

Route A Workflow cluster_reaction Reaction cluster_purification Purification start Dimethyl 5-methylisophthalate NCS, AIBN solvent CCl4, Reflux start->solvent Dissolve reaction_end Crude Reaction Mixture solvent->reaction_end Heat filtration Filter Succinimide reaction_end->filtration wash Aqueous Wash & Dry filtration->wash evaporation Solvent Removal wash->evaporation purify Column Chromatography or Recrystallization evaporation->purify final_product Pure Product purify->final_product Route B Workflow cluster_reaction Esterification cluster_purification Purification start 5-(chloromethyl)isophthalic acid reagents Excess Methanol Cat. H2SO4 start->reagents Dissolve reaction_end Crude Reaction Mixture reagents->reaction_end Reflux neutralize Neutralize (NaHCO3) & Wash reaction_end->neutralize dry Dry (Na2SO4) neutralize->dry evaporation Solvent Removal dry->evaporation recrystallize Recrystallization evaporation->recrystallize final_product Pure Product recrystallize->final_product

Caption: Workflow for the acid-catalyzed esterification of 5-(chloromethyl)isophthalic acid.

Route C: Direct Chloromethylation of Dimethyl Isophthalate

This route is the most direct on paper but involves highly hazardous reagents and can be difficult to control. It is an electrophilic aromatic substitution reaction where the chloromethyl group is introduced onto the benzene ring.

Causality and Experimental Choices

Chloromethylation of aromatic rings is typically performed using formaldehyde and hydrogen chloride, or a pre-formed reagent like chloromethyl methyl ether (CMME) or bis(chloromethyl) ether. [3]A Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or zinc chloride (ZnCl2), is required to generate the highly reactive chloromethyl cation (ClCH₂⁺) electrophile. [4]The reaction's primary challenge is controlling regioselectivity, as the two ester groups are deactivating and meta-directing. The C5 position is the most sterically accessible and electronically favored for substitution. A major drawback is the extreme toxicity and carcinogenicity of chloromethyl ethers, necessitating stringent safety protocols. [5]Furthermore, a common side reaction is the formation of diarylmethane byproducts, where a second molecule of dimethyl isophthalate reacts with the chloromethylated product. [4]

Detailed Experimental Protocol

WARNING: Chloromethyl methyl ether (CMME) is a potent carcinogen and must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment. [5]

  • Setup: An oven-dried, three-necked flask is charged with Dimethyl Isophthalate (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane). The flask is cooled in an ice bath under a nitrogen atmosphere.

  • Reaction: A Lewis acid catalyst, such as SnCl4 (1.2 equivalents), is added slowly. Chloromethyl methyl ether (CMME, 1.5 equivalents) is then added dropwise, maintaining the temperature between 0-5°C. [6]The reaction is stirred for several hours and monitored closely.

  • Work-up: The reaction is carefully quenched by slowly pouring it into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is often a complex mixture requiring careful purification by column chromatography to isolate the desired product from unreacted starting material and byproducts.

Workflow Diagram

Route C Workflow cluster_reaction Chloromethylation cluster_purification Purification start Dimethyl Isophthalate reagents CMME, SnCl4 Dichloromethane, 0°C start->reagents Dissolve reaction_end Crude Reaction Mixture reagents->reaction_end Stir quench Quench (Ice Water) reaction_end->quench extract Aqueous Extraction & Dry quench->extract evaporation Solvent Removal extract->evaporation chromatography Column Chromatography evaporation->chromatography final_product Pure Product chromatography->final_product GC-MS Workflow sample Crude/Purified Product dissolve Dissolve in Ethyl Acetate sample->dissolve injection GC Injection Port (Splitless) dissolve->injection column HP-5MS Column (Temperature Program) injection->column separation Compound Separation column->separation msd Mass Spectrometer (EI, 70 eV) separation->msd detection Ion Detection msd->detection data Data System (Chromatogram & Spectra) detection->data analysis Peak Integration & Library Search data->analysis result Purity & Impurity ID analysis->result

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation of Dimethyl 5-(chloromethyl)isophthalate Substitution Products

For researchers, scientists, and professionals in drug development, Dimethyl 5-(chloromethyl)isophthalate stands out as a pivotal building block. Its utility stems from the reactive benzylic chloride, which provides a ve...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, Dimethyl 5-(chloromethyl)isophthalate stands out as a pivotal building block. Its utility stems from the reactive benzylic chloride, which provides a versatile handle for introducing a wide array of functional groups via nucleophilic substitution. However, the success of any synthesis hinges on rigorous validation of the resulting products. This guide offers an in-depth, experience-driven comparison of spectroscopic techniques to unequivocally confirm the identity and purity of Dimethyl 5-(chloromethyl)isophthalate substitution products, moving beyond mere procedural steps to explain the underlying scientific principles.

The core principle of our validation strategy is the concept of a self-validating system. By employing a suite of complementary spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we can create a network of evidence that, when consistent, provides irrefutable confirmation of the desired molecular structure. This multi-faceted approach ensures the trustworthiness and reproducibility of synthetic outcomes.

The Synthetic Landscape: Nucleophilic Substitution at the Benzylic Position

The primary reaction pathway for Dimethyl 5-(chloromethyl)isophthalate involves the SN2 (bimolecular nucleophilic substitution) reaction. The benzylic carbon is electrophilic and susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride leaving group. This guide will focus on three common and illustrative transformations: azidation, amination, and hydroxylation.

G cluster_reactants Reactants cluster_products Products start Dimethyl 5-(chloromethyl)isophthalate product Dimethyl 5-(substituted)isophthalate start->product Sɴ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product chloride Chloride Ion (Cl⁻)

Caption: General workflow of the SN2 substitution reaction.

These reactions yield products with distinct functionalities, each presenting a unique spectroscopic signature that we can exploit for validation.

  • Dimethyl 5-(azidomethyl)isophthalate: A key intermediate for click chemistry and bioconjugation.

  • Dimethyl 5-(aminomethyl)isophthalate: A precursor for amides, sulfonamides, and other nitrogen-containing compounds.

  • Dimethyl 5-(hydroxymethyl)isophthalate: A building block for polyesters and other materials.[1][2]

Spectroscopic Deep Dive: Unraveling Molecular Identities

The crux of our validation lies in observing the disappearance of signals corresponding to the starting material and the concurrent appearance of new, characteristic signals for the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for confirming covalent structure in solution. We will examine both ¹H and ¹³C NMR.

Expertise in Action: The key diagnostic region in the ¹H NMR spectrum is the chemical shift of the benzylic methylene protons (-CH₂-). In the starting material, Dimethyl 5-(chloromethyl)isophthalate, these protons are adjacent to an electron-withdrawing chlorine atom, resulting in a characteristic singlet around 4.6-4.8 ppm . Upon successful substitution, the electronic environment of these protons changes, causing a predictable shift in their resonance frequency.

  • ¹H NMR:

    • Starting Material (Dimethyl 5-(chloromethyl)isophthalate): A sharp singlet for the -CH₂Cl protons.

    • Azide Product: The azide group is less electron-withdrawing than chlorine, causing an upfield shift of the methylene singlet to approximately 4.4-4.5 ppm .

    • Amine Product: The amino group is less electron-withdrawing, leading to a significant upfield shift of the methylene singlet to around 3.9-4.1 ppm .[3][4]

    • Hydroxyl Product: The hydroxyl group also causes an upfield shift, with the methylene singlet appearing at approximately 4.7-4.8 ppm .[5]

  • ¹³C NMR:

    • The benzylic carbon signal is also highly informative. For the starting material, the -CH₂Cl carbon appears around 45-46 ppm .

    • Substitution with an azide shifts this signal downfield to ~54 ppm .

    • Substitution with an amine causes a shift to ~46 ppm .

    • Substitution with a hydroxyl group results in a downfield shift to ~64 ppm .[6]

The aromatic proton signals will also exhibit subtle shifts, but the most dramatic and easily interpretable changes occur at the benzylic position.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Fingerprint of Functional Groups

FT-IR spectroscopy excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.

Trustworthiness through Orthogonality: FT-IR provides an independent line of evidence that complements NMR data. While NMR maps the carbon-hydrogen framework, IR confirms the identity of the newly introduced functional group.

  • Disappearance of the C-Cl Stretch: The starting material exhibits a C-Cl stretching vibration in the fingerprint region, typically between 850-550 cm⁻¹ .[7] The absence of this band in the product spectrum is a strong indicator that the substitution has occurred.

  • Appearance of New, Diagnostic Bands:

    • Azide Product: A very strong, sharp, and unmistakable absorption band for the azide (N≡N) asymmetric stretch appears around 2100 cm⁻¹ . This is often one of the cleanest and most definitive signals in an IR spectrum.

    • Amine Product: Look for the appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region. Primary amines will show two bands (symmetric and asymmetric stretching), while secondary amines show one. N-H bending vibrations can also be observed around 1600 cm⁻¹ .

    • Hydroxyl Product: A broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹ .[8] The broadness is due to hydrogen bonding.

Mass Spectrometry (MS): The Final Confirmation of Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering a final, crucial piece of the validation puzzle.

Authoritative Grounding: By comparing the experimentally determined molecular weight with the calculated exact mass, we can confirm the elemental composition of our product with high confidence.

  • Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion peak.

    • Dimethyl 5-(chloromethyl)isophthalate: C₁₁H₁₁ClO₄, MW = 242.66 g/mol .

    • Dimethyl 5-(azidomethyl)isophthalate: C₁₁H₁₁N₃O₄, MW = 249.22 g/mol .

    • Dimethyl 5-(aminomethyl)isophthalate: C₁₁H₁₃NO₄, MW = 223.23 g/mol .

    • Dimethyl 5-(hydroxymethyl)isophthalate: C₁₁H₁₂O₅, MW = 224.21 g/mol .[1]

  • Isotope Patterns: For the starting material, the presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope. The absence of this pattern in the product is another confirmation of successful substitution.

  • Fragmentation: Fragmentation patterns can also be diagnostic. For example, isophthalate esters often show a characteristic fragment at m/z 163, corresponding to the loss of a methoxy group.[9]

Comparative Data Summary

CompoundKey ¹H NMR Signal (-CH₂-)Key ¹³C NMR Signal (-CH₂-)Key FT-IR Band (cm⁻¹)Expected m/z [M+H]⁺
Dimethyl 5-(chloromethyl)isophthalate ~4.7 ppm (s)~45 ppm850-550 (C-Cl)243.04
Dimethyl 5-(azidomethyl)isophthalate ~4.4 ppm (s)~54 ppm~2100 (N≡N)250.08
Dimethyl 5-(aminomethyl)isophthalate ~4.0 ppm (s)~46 ppm3300-3500 (N-H)224.09
Dimethyl 5-(hydroxymethyl)isophthalate ~4.7 ppm (s)~64 ppm3200-3600 (O-H, broad)225.08

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 5-(azidomethyl)isophthalate
  • Dissolve Dimethyl 5-(chloromethyl)isophthalate (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.

  • Add sodium azide (NaN₃, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Proceed with spectroscopic validation.

Protocol 2: Spectroscopic Validation Workflow

G cluster_workflow Spectroscopic Validation Workflow Start Purified Product NMR NMR Analysis (¹H & ¹³C) Start->NMR FTIR FT-IR Analysis Start->FTIR MS Mass Spec Analysis Start->MS Decision Data Consistent? NMR->Decision FTIR->Decision MS->Decision Success Structure Validated Decision->Success Yes Failure Re-evaluate Synthesis/ Purification Decision->Failure No

Caption: A self-validating workflow for product characterization.

  • NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • FT-IR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr, or acquire the spectrum of a thin film if the product is an oil.

  • FT-IR Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI).

  • MS Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak.

By systematically applying this multi-technique approach, researchers can be highly confident in the structural integrity of their synthesized Dimethyl 5-(chloromethyl)isophthalate derivatives, ensuring the reliability of their downstream applications in drug discovery and materials science.

References

  • SpectraBase. Dimethyl 5-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)isophthalate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubChem. Dimethyl 5-(hydroxymethyl)isophthalate. Available from: [Link]

  • PubChem. Diethyl 5-(hydroxymethyl)isophthalate. Available from: [Link]

  • ACS Publications. Development of Rapid Determination of 18 Phthalate Esters in Edible Vegetable Oils by Gas Chromatography Tandem Mass Spectrometry | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Restek. Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Passive Samplers. Available from: [Link]

  • PubChem. Dimethyl isophthalate. Available from: [Link]

  • PMC. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Available from: [Link]

  • PubChem. Dimethyl 5-aminoisophthalate. Available from: [Link]

  • JETIR. FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. Available from: [Link]

  • Taylor & Francis Online. Determination of Phthalate Esters in Liquor by High Resolution Mass Spectrometry. Available from: [Link]

  • Coventry University. Proton transfer reaction mass spectrometry investigations of phthalate esters via direct headspace sampling. Available from: [Link]

  • University of Colorado Boulder. IR: alkyl halides - Organic Chemistry. Available from: [Link]

  • Chegg. Solved IR Benzyl Chloride FTIR Common Name. Available from: [Link]

  • Dye Intermediate. Dimethyl 5-aminoisophthalate. Available from: [Link]

  • PubMed. Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Available from: [Link]

  • ResearchGate. FTIR spectrum of benzilic acid. Available from: [Link]

  • Semantic Scholar. Synthesis of isophthalates from methyl coumalate. Available from: [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. Available from: [Link]

  • PMC. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Available from: [Link]

  • Patsnap. Method for synthesizing dimethyl isophthalate-5-sodium sulfonate - Eureka.
  • ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Tokyo University of Science. Synthesis of diverse 3-azido-5-(azidomethyl)benzene derivatives via formal C-H azidation and functional group-selective transformations. Available from: [Link]

  • ResearchGate. (PDF) Dimethyl 5-nitroisophthalate. Available from: [Link]

  • PMC. 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Available from: [Link]

  • Sciforum. Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Guide to Personal Protective Equipment for Dimethyl 5-(chloromethyl)isophthalate

This guide provides essential, in-depth safety and handling protocols for Dimethyl 5-(chloromethyl)isophthalate. As researchers and drug development professionals, our primary responsibility extends beyond discovery to e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth safety and handling protocols for Dimethyl 5-(chloromethyl)isophthalate. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.

Urgent Safety Profile: A Suspected Carcinogen

Before handling Dimethyl 5-(chloromethyl)isophthalate, it is critical to understand that its chemical structure contains a chloromethyl group attached to an aromatic ring. This feature is structurally analogous to known human carcinogens such as bis(chloromethyl)ether and chloromethyl methyl ether .[1][2][3] These compounds are classified as Group A or Group 1 carcinogens by the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC), respectively, with occupational exposure linked to an increased risk of lung cancer.[1][2][3][4]

Therefore, until data proves otherwise, Dimethyl 5-(chloromethyl)isophthalate must be handled as a potential human carcinogen. This directive informs every aspect of the following safety protocols.

Hazard Analysis: Understanding the Reactivity of the Chloromethyl Group

The primary hazard of this compound stems from the reactivity of the chloromethyl group. This functional group makes the molecule an alkylating agent, meaning it can react with and modify biological macromolecules like DNA. This mechanism is the likely basis for the carcinogenicity observed in analogous compounds.

Beyond the long-term carcinogenic risk, structurally similar chemicals are known to pose immediate hazards:

  • Severe Irritation: Expect the compound to be a potent irritant to the eyes, skin, and respiratory tract.[2][5] Acute inhalation exposure can lead to severe respiratory distress, pulmonary edema, and pneumonia.[2][4]

  • Toxic Fumes: In the event of a fire, the compound may decompose and release irritating and toxic gases.[4][5]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, you must implement engineering and administrative controls to minimize any potential for exposure.

  • Engineering Controls (Primary Barrier): All manipulations of Dimethyl 5-(chloromethyl)isophthalate—including weighing, transfers, solution preparation, and reaction workups—must be conducted inside a certified and properly functioning chemical fume hood. This is the most critical step in preventing inhalation of this potentially carcinogenic dust.

  • Administrative Controls (Safe Work Practices):

    • Designated Areas: All work with this compound should be restricted to a designated area within the lab to prevent cross-contamination.

    • Minimize Quantities: Use the smallest feasible quantity of the chemical for your experiment.

    • Training: Ensure all personnel handling the substance are fully trained on its specific hazards and the emergency procedures outlined in this guide.

Personal Protective Equipment (PPE): Essential Last-Layer Protection

The following PPE is mandatory for all work with Dimethyl 5-(chloromethyl)isophthalate.

PPE ItemSpecification & Rationale
Eye & Face Protection Chemical safety goggles AND a full-face shield. The compound is expected to be a severe eye irritant.[5] Goggles provide a seal against dust and splashes, while the face shield offers a secondary barrier of protection for the entire face.
Hand Protection Double-gloving with nitrile gloves. The chloromethyl group necessitates robust skin protection. Double-gloving provides a backup barrier in case of an unnoticed tear or degradation of the outer glove. Change gloves immediately if contamination is suspected and always before leaving the designated work area.
Body Protection Fully-buttoned laboratory coat with tight-fitting cuffs. For larger-scale operations (>10g) or procedures with a high splash potential, supplement with a chemically resistant apron and sleeves.
Respiratory Protection Required for emergencies (e.g., spills) or non-routine tasks outside a fume hood. While a fume hood is the primary control for routine work, a respirator is essential for situations where containment may be compromised. See the decision workflow below.
Decision Workflow for Respiratory Protection

The following diagram outlines the critical decision-making process for when respiratory protection is necessary.

PPE_Decision_Tree start Start: Handling Dimethyl 5-(chloromethyl)isophthalate fume_hood_check Is the task a routine procedure (e.g., weighing, transfer) performed ENTIRELY within a certified chemical fume hood? start->fume_hood_check no_respirator No respirator required. Rely on engineering controls. fume_hood_check->no_respirator YES emergency_check Is this an emergency situation? (e.g., spill outside hood, fume hood failure, visible dust cloud) fume_hood_check->emergency_check NO yes_path YES no_path NO evacuate IMMEDIATELY EVACUATE THE AFFECTED AREA. Alert colleagues and safety officer. emergency_check->evacuate YES consult_ehs Consult with your institution's Environmental Health & Safety (EHS) dept. for a task-specific hazard assessment. emergency_check->consult_ehs NO emergency_yes YES don_respirator For re-entry and cleanup: Don Full-Face Respirator with Organic Vapor/P100 Cartridges. evacuate->don_respirator emergency_no NO

Caption: Decision workflow for respiratory protection when handling Dimethyl 5-(chloromethyl)isophthalate.

Step-by-Step Procedural Guidance

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Ensure the chemical fume hood sash is at the lowest practical working height. Place a plastic-backed absorbent liner on the work surface.

  • Don PPE: Follow the donning sequence outlined below.

  • Tare: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of solid from the stock bottle to the weigh boat. Avoid generating dust. If any dust is generated, it will be contained by the fume hood.

  • Close: Securely cap the stock bottle immediately after transfer.

  • Dissolution: Add the weighed solid to the reaction vessel or solvent container inside the fume hood.

  • Initial Cleanup: Carefully wipe the spatula with a solvent-dampened cloth. Place the used weigh boat and cloth into a designated solid hazardous waste container, all within the fume hood.

Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat

  • Inner Pair of Nitrile Gloves

  • Outer Pair of Nitrile Gloves

  • Chemical Safety Goggles

  • Face Shield

Doffing (Taking Off) Sequence - CRITICAL TO AVOID CONTAMINATION:

  • Inspect Outer Gloves: Check for any visible contamination.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves without touching your skin. Dispose of them in the hazardous waste container.

  • Remove Face Shield & Goggles: Handle by the strap or clean side surfaces.

  • Remove Lab Coat: Roll the coat inwards, containing any potential contamination on the inside, and store it away from personal items.

  • Remove Inner Gloves: Peel off the final pair of gloves and dispose of them.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency and Disposal Protocols

Spill Management
  • Inside Fume Hood: If the spill is fully contained within the fume hood, use a chemical spill kit to absorb the material. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Outside Fume Hood: EVACUATE THE AREA IMMEDIATELY. Alert others. Do not re-enter without appropriate respiratory protection (full-face respirator with organic vapor/P100 cartridges) and chemical-resistant clothing. The cleanup should only be performed by trained personnel.

Waste Disposal
  • Chemical Waste: All waste containing Dimethyl 5-(chloromethyl)isophthalate must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, absorbent pads, etc.) used while handling this chemical must be disposed of as hazardous carcinogenic waste. Do not place it in the regular trash.

By adhering to these stringent controls and procedures, you can effectively mitigate the risks associated with this hazardous compound, ensuring a safe and productive research environment.

References

  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. INCHEM. [Link]

  • National Center for Biotechnology Information (NCBI). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7: BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1). [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Chloromethyl methyl ether. [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Bis(chloromethyl)ether (BCME). [Link]

  • California Air Resources Board (ARB). (1997). Background Material: 1997-11-12 Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. [Link]

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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